molecular formula C7H6O2 B1600851 Benzoic acid-ring-UL-14C CAS No. 74920-45-9

Benzoic acid-ring-UL-14C

Cat. No.: B1600851
CAS No.: 74920-45-9
M. Wt: 134.077 g/mol
InChI Key: WPYMKLBDIGXBTP-YROCTSJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid-ring-UL-14C is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 134.077 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74920-45-9

Molecular Formula

C7H6O2

Molecular Weight

134.077 g/mol

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexatrienecarboxylic acid

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2

InChI Key

WPYMKLBDIGXBTP-YROCTSJKSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzoic acid-ring-UL-14C for Advanced Research

This guide provides an in-depth exploration of this compound, a critical tool in modern drug development and metabolic research. We will move beyond simple definitions to discuss the strategic application, experimental causality, and data interpretation required by researchers and scientists in the field. The structure of this document is designed to logically flow from fundamental principles to practical application, ensuring a comprehensive understanding for professionals in drug development.

The Strategic Importance of Carbon-14 in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, a primary one being the thorough understanding of its behavior within a biological system.[1] This is where radiolabeling, specifically with Carbon-14 (¹⁴C), becomes an indispensable technique. The rationale for selecting ¹⁴C is its ability to be substituted for a native Carbon-12 atom without altering the molecule's chemical properties or biological activity.[2][3] This chemical identity allows researchers to trace the fate of a drug molecule with high precision and sensitivity.[1][4]

Why Carbon-14?

  • Metabolic Stability: The ¹⁴C label is typically placed in a metabolically stable position on the molecule to prevent premature loss of the radiolabel during metabolic processes.

  • Long Half-Life: With a half-life of 5,730 ± 40 years, ¹⁴C requires no correction for decay during the typical timeframe of a drug development program.[1]

  • Low Energy Beta Emitter: ¹⁴C emits low-energy beta particles (maximum 156keV), which are easily detected by common laboratory instruments like liquid scintillation counters, yet pose a manageable safety risk with proper handling procedures.[1]

This compound, where "UL" signifies Uniformly Labeled, means that all six carbon atoms within the benzene ring are ¹⁴C. This is particularly advantageous for metabolic studies, as the aromatic ring often remains intact through various biotransformations, ensuring the radiotracer is not lost even if the carboxyl group is cleaved.

Core Characteristics: this compound

A comprehensive understanding of the molecule's properties is fundamental to its effective use.

Physicochemical and Radiochemical Properties

The properties of this compound are nearly identical to its non-labeled counterpart, with the key difference being its radioactivity.

PropertyValueSource
Chemical Formula [¹⁴C]₆C₁H₆O₂[5]
Molecular Weight ~134.077 g/mol [5]
CAS Number 74920-45-9[5]
Appearance White or colorless crystalline solid[6]
Solubility Soluble in water (2.9 g/L at 25°C), alcohol, and benzene[7]
Radioisotope Carbon-14 (¹⁴C)[1]
Half-life 5,730 ± 40 years[1]
Emission Beta (β⁻) particles[1]
Max. Beta Energy 156 keV[1]
Synthesis and Quality Control

The synthesis of ¹⁴C-labeled compounds is a specialized process that prioritizes efficiency and purity due to the cost and scarcity of the starting materials.

The typical starting material for ¹⁴C labeling is Barium [¹⁴C]-carbonate, which is currently supplied commercially by a limited number of facilities.[1] This is converted into key synthons for incorporation into the target molecule.

G cluster_synthesis Generalized Synthesis Workflow start Barium [¹⁴C]-carbonate step1 Generation of ¹⁴CO₂ start->step1 step2 Synthesis of ¹⁴C-labeled Aromatic Building Blocks (e.g., [¹⁴C]-Benzene) step1->step2 step3 Carboxylation & Functionalization step2->step3 product Benzoic acid-ring-UL-¹⁴C step3->product qc Purification (e.g., HPLC) & Quality Control Analysis product->qc

Caption: Generalized workflow for the synthesis of this compound.

Causality in Quality Control: The most critical quality attribute for a radiolabeled compound is its radiochemical purity .[8] This is the proportion of the total radioactivity that is present in the desired chemical form.[9] Impurities can lead to erroneous data, suggesting false metabolic pathways or persistent drug residues.[8] Therefore, rigorous analysis, typically by High-Performance Liquid Chromatography (HPLC) with a radiodetector, is a non-negotiable, self-validating step before any experimental use.

Application in ADME and Metabolic Pathway Elucidation

The primary application of this compound is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to both preclinical and clinical drug development.[1][3]

The ADME Paradigm

ADME_Workflow cluster_ADME Typical In Vivo ADME Study Workflow dose Dose Formulation & Administration of [¹⁴C]-Benzoic Acid to Animal Model collection Time-Course Sample Collection (Blood, Urine, Feces, Tissues) dose->collection processing Sample Processing (e.g., Homogenization, Extraction) collection->processing analysis Quantification of Total ¹⁴C (LSC or AMS) processing->analysis profiling Metabolite Profiling & Identification (HPLC-Radiodetector, LC-MS) processing->profiling data Pharmacokinetic (PK) & Mass Balance Analysis analysis->data profiling->data

Caption: Workflow of a typical preclinical ADME study using a ¹⁴C-labeled compound.

Metabolic Fate of Benzoic Acid

In most mammalian systems, benzoic acid undergoes two primary metabolic transformations in the liver, a process dependent on mitochondrial function.[10][11]

  • Conjugation with Glycine: The predominant pathway involves activation to Benzoyl-CoA, followed by conjugation with the amino acid glycine to form Hippuric Acid , which is then excreted in the urine.[10][12]

  • Glucuronidation: A secondary pathway is conjugation with glucuronic acid to form Benzoyl Glucuronide .[10]

The ratio of these metabolites can provide insights into the metabolic state of the organism. For instance, in protein-energy deficient models, a smaller proportion of benzoic acid is excreted as hippuric acid, with a corresponding increase in the glucuronide conjugate.[10]

Metabolic_Pathway cluster_Metabolism Primary Metabolic Pathways of Benzoic Acid BA [¹⁴C]-Benzoic Acid CoA Benzoyl-CoA Synthetase (Mitochondria) BA->CoA ATP, Coenzyme A Gluc UDP-Glucuronosyl- transferas BA->Gluc + UDPGA B_CoA [¹⁴C]-Benzoyl-CoA CoA->B_CoA Glycine Glycine N-acyltransferase B_CoA->Glycine + Glycine HA [¹⁴C]-Hippuric Acid (Excreted in Urine) Glycine->HA BG [¹⁴C]-Benzoyl Glucuronide (Excreted in Urine) Gluc->BG

Caption: Metabolic conversion of Benzoic Acid to its major urinary metabolites.

Experimental Methodologies and Protocols

Scientific integrity demands robust and reproducible protocols. The choice of analytical technique is driven by the required sensitivity and the nature of the study.

Key Analytical Techniques: LSC vs. AMS
FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Principle Measures light photons produced by β-particles interacting with a scintillator.Directly counts ¹⁴C atoms.[8]
Sensitivity Lower; suitable for preclinical and mass balance studies.[2][13]Extremely high; enables human microdosing studies with very low radioactivity levels.[1][8]
Sample Size Larger sample volume required.[14]Can analyze very small samples (<1 mg).[14]
Cost Relatively low instrument and operational cost.[2]High instrument and operational cost.[1]
Throughput High; suitable for large sample sets.Lower; more complex sample preparation.
Protocol: In Vivo Metabolic Study in a Rodent Model

This protocol outlines a foundational experiment to determine the excretion and metabolic profile of this compound.

Objective: To quantify the excretion routes and identify major metabolites of [¹⁴C]-Benzoic Acid following oral administration to rats.

Methodology:

  • Dose Preparation:

    • Accurately weigh a quantity of this compound.

    • Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration appropriate for the study dose (e.g., 10 mg/kg) and radioactivity level (e.g., 5 µCi/animal).

    • Causality: The vehicle must be inert and ensure the compound is fully solubilized or suspended for accurate dosing.

  • Animal Dosing and Housing:

    • Fast male Sprague-Dawley rats overnight (water ad libitum).

    • Administer the prepared dose via oral gavage.

    • Place each animal in an individual metabolism cage designed for the separate collection of urine and feces.

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).[2]

    • At the end of the study, collect terminal blood samples and selected tissues.

    • Self-Validation: Meticulous collection is crucial for an accurate mass balance calculation, where the goal is to recover >95% of the administered radioactive dose.

  • Sample Processing:

    • Measure and record the volume/weight of urine and feces for each collection interval.

    • Homogenize feces and tissues.

    • Aliquots of urine, blood, and homogenates are taken for analysis.

  • Radioactivity Quantification (LSC):

    • Add a known aliquot of each sample matrix to a scintillation vial containing a suitable scintillation cocktail.

    • Analyze using a liquid scintillation counter to determine the disintegrations per minute (DPM).

    • Convert DPM to µCi or Bq to calculate the percentage of the administered dose in each sample.

  • Metabolite Profiling:

    • Pool urine samples (e.g., 0-24h).

    • Analyze directly or after extraction using an HPLC system equipped with a radiodetector.[15]

    • Compare the retention times of radioactive peaks with authentic standards of benzoic acid and hippuric acid to identify and quantify metabolites.

Safety and Handling of Radiolabeled Compounds

While ¹⁴C is a low-energy beta emitter, all radioactive materials must be handled with care according to the principles of ALARA (As Low As Reasonably Achievable).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[16][17]

  • Designated Areas: All work with radioactive materials should be conducted in designated and clearly labeled areas, preferably within a fume hood to prevent inhalation of dust.[17][18]

  • Contamination Monitoring: Regularly monitor work surfaces and personnel for contamination using a survey meter (e.g., a Geiger-Müller counter with a pancake probe) or wipe tests analyzed by LSC.

  • Waste Disposal: Radioactive waste must be segregated and disposed of according to institutional and national regulations.

  • Incompatible Materials: Benzoic acid is incompatible with strong oxidizing agents and strong bases.[16]

Conclusion

This compound is more than just a catalog chemical; it is a precision tool that, when applied with rigorous scientific methodology, provides invaluable data for drug development and metabolic research. Its utility in defining the ADME properties of new chemical entities helps to build the safety and efficacy profiles required by regulatory agencies. By understanding the principles of its synthesis, quality control, application, and safe handling, researchers can confidently generate reliable and reproducible data, accelerating the journey of innovative medicines to the patients who need them.

References

  • Almac Group. (n.d.). Carbon-14 labelled API manufacturing. Retrieved from Almac Group website. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Akingbemi, B. T., & Osinubi, O. A. (1980). The metabolic fate of [14C] benzoic acid in protein-energy deficient rats. Toxicology Letters, 5(6), 363-367. [Link]

  • Google Patents. (n.d.).
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Open MedScience. (2024, October 28). The Role of Carbon-14 Radiolabelling in ADME Studies. [Link]

  • ResearchGate. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. [Link]

  • Reiner, A. M. (1971). Metabolism of benzoic acid by bacteria: 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the formation of catechol. Journal of Bacteriology, 108(1), 89-94. [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • YouTube. (2021, May 11). Benzoic Acid Synthesis. [Link]

  • Open MedScience. (2024, November 3). Revolutionising Drug Research with Carbon-14 Labelled APIs. [Link]

  • ResearchGate. (2025, August 6). Oxidation of benzoic acid-1-14C to phenol. [Link]

  • MDPI. (2022, July 18). Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. [Link]

  • Valudor Products. (2026, January 29). Safety Data Sheet: benzoic acid. [Link]

  • Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Metabolic pathway for the generation of the major [ 14 C]-diclofenac.... [Link]

  • Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]

  • Krahenbuhl, S., & Reichen, J. (1993). Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis. Hepatology, 18(5), 1189-1196. [Link]

  • Selcia. (n.d.). custom carbon-14 radiolabelling. [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Moravek, Inc. (2019, October 27). Understanding Carbon-14 Use In Pharmaceutical Manufacturing. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • U.K. Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. [Link]

  • Royal Society of Chemistry. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. [Link]

  • MDPI. (2023, June 9). Quality Assurance of Potential Radioanalytical Methods for 14 C in Environmental Samples. [Link]

  • ResearchGate. (n.d.). Examples of required radiochemical purity for commonly used radiopharmaceuticals. [Link]

Sources

The Unseen Journey: A Technical Guide to Environmental Fate Studies with ¹⁴C-Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Tracing the Invisible to Ensure a Visible Future

In the development of novel chemicals, from life-saving pharmaceuticals to crop-protecting agents, understanding their ultimate destination and transformation within the environment is not merely a regulatory hurdle; it is a scientific and ethical imperative. The environment is a complex, interconnected system of soil, water, and air, each with its own unique physical, chemical, and biological characteristics. A compound released into this system embarks on an unseen journey, undergoing processes of transport, transformation, and potential accumulation. To illuminate this path, scientists rely on a powerful and precise tool: radiolabeling, most notably with Carbon-14 (¹⁴C).

This guide is designed for researchers, scientists, and drug development professionals who are tasked with navigating the intricate world of environmental fate studies. It is not a rigid recitation of protocols but a deep dive into the "why" behind the "how." As a senior application scientist, my aim is to provide not just the technical steps, but the strategic thinking and scientific rationale that underpin robust and reliable environmental fate assessments. We will explore the core principles of using ¹⁴C as a tracer, delve into the key experimental designs mandated and recommended by global regulatory bodies, and unpack the analytical techniques that allow us to follow the trail of these labeled molecules. By understanding the causality behind our experimental choices, we can design studies that are not only compliant but also scientifically sound, providing the trustworthy data needed to protect our environment for future generations.

The Power of Carbon-14: Why Radiolabeling is the Gold Standard

The fundamental challenge in environmental fate studies is to track a specific chemical amidst a vast and complex background of naturally occurring organic matter. This is where the utility of ¹⁴C becomes unparalleled. By strategically replacing one or more stable carbon atoms in a molecule with the radioactive isotope ¹⁴C, we create a "tagged" version of the compound. This tag emits a low-energy beta particle that can be sensitively and selectively detected, allowing us to trace the molecule and its transformation products through various environmental compartments.[1]

The use of ¹⁴C-labeled compounds is often mandatory or strongly recommended in regulatory guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), particularly for studies on metabolism, distribution, and residue analysis in crops and soil.[2] The key advantages of using ¹⁴C include:

  • Unambiguous Tracking: The radioactivity is a unique signature of the test compound and its derivatives, eliminating confusion with background substances.

  • Mass Balance: It allows for a complete accounting of the applied radioactivity, ensuring that we can determine the distribution of the parent compound and its metabolites in all relevant environmental compartments, including volatile products and non-extractable residues.[2]

  • High Sensitivity: Modern analytical techniques can detect very low levels of ¹⁴C, enabling studies at environmentally relevant concentrations.

  • Metabolic Pathway Elucidation: By tracking the ¹⁴C label, we can identify and quantify metabolites, providing a clear picture of the degradation pathway.

The selection of the labeling position within the molecule is a critical first step. The ¹⁴C atom should be placed in a stable part of the molecule that is unlikely to be cleaved off early in the degradation process, ensuring that the radiolabel remains a valid tracer for the core structure of the compound.[3]

The Core Environmental Fate Studies: A Multi-faceted Investigation

A comprehensive environmental fate assessment involves a suite of studies designed to understand a compound's behavior in different environmental matrices. The following sections detail the core studies, their objectives, and the underlying scientific principles.

Transformation and Degradation: The Chemical and Biological Breakdown

These studies investigate how a compound is broken down by chemical (abiotic) and biological (biotic) processes.

The "Why": Water is a ubiquitous component of the environment, and its pH can significantly influence the stability of a chemical. Hydrolysis, the reaction with water, is a primary abiotic degradation pathway.[4][5] Understanding the rate of hydrolysis at different pH levels (typically 4, 7, and 9 to represent acidic, neutral, and alkaline conditions) is crucial for predicting a compound's persistence in aquatic environments.[6][7]

Experimental Protocol: OECD 111

  • Preparation: A sterile aqueous buffer solution is prepared at the desired pH (4, 7, and 9).[8] The ¹⁴C-labeled test substance is added at a concentration not exceeding 0.01 M or half its saturation concentration.[8]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test to assess stability, followed by lower temperatures for definitive studies).[6][7]

  • Sampling: Aliquots are taken at predefined time intervals.

  • Analysis: The concentration of the parent ¹⁴C-compound and any major hydrolysis products are determined using techniques like radio-High-Performance Liquid Chromatography (radio-HPLC).[6]

  • Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) of the compound at each pH are calculated.

Table 1: Typical Incubation Conditions for OECD 111

ParameterPreliminary TestDefinitive Test
Temperature 50 ± 0.5°CTypically two or more temperatures between <25°C and 70°C
pH 4.0, 7.0, 9.0pH values where instability was observed in the preliminary test
Duration 5 daysUntil 90% degradation or 30 days, whichever is first

The "Why": Soil is a dynamic living matrix teeming with microorganisms that can metabolize a vast array of organic compounds. This study assesses the rate and pathway of degradation in the presence (aerobic) and absence (anaerobic) of oxygen, which are conditions found in different soil layers.[9][10]

Experimental Protocol: OECD 307

  • Soil Selection: Representative soil types (e.g., sandy loam, silty loam) are chosen.[11]

  • Application: The ¹⁴C-labeled test substance is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application rate.[11]

  • Incubation:

    • Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.[12]

    • Anaerobic: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation.

  • Trapping Volatiles: The effluent air from the aerobic systems is passed through traps containing solutions (e.g., ethylene glycol, sodium hydroxide) to capture ¹⁴C-labeled organic volatiles and ¹⁴CO₂ (the ultimate mineralization product).[11][12]

  • Sampling and Extraction: Soil samples are taken at various time points (typically up to 120 days) and extracted with appropriate solvents.[11][13]

  • Analysis: The extracts are analyzed by radio-HPLC or radio-Thin Layer Chromatography (radio-TLC) to quantify the parent compound and its transformation products. The radioactivity in the volatile traps and the non-extractable residues (NERs) in the soil are also quantified.[12]

  • Mass Balance: A mass balance is performed at each sampling point to account for all the applied radioactivity.

Diagram 1: Experimental Workflow for Aerobic Soil Metabolism (OECD 307)

OECD307_Workflow cluster_setup Test System Setup cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_results Data Interpretation Soil Soil Sample Application Application to Soil Soil->Application TestSubstance ¹⁴C-Labeled Test Substance TestSubstance->Application IncubationVessel Incubation Vessel (Biometer Flask) Application->IncubationVessel Incubation Aerobic Incubation (Dark, 20°C, Controlled Moisture) IncubationVessel->Incubation Airflow Continuous Airflow Incubation->Airflow Sampling Time-point Sampling Incubation->Sampling VolatileTraps Volatile Traps (Organic & ¹⁴CO₂) Airflow->VolatileTraps LSC Liquid Scintillation Counting (LSC) VolatileTraps->LSC Quantification Extraction Solvent Extraction Sampling->Extraction NER_Analysis Combustion of Soil (NER Quantification) Sampling->NER_Analysis Analysis Radio-HPLC / Radio-TLC Extraction->Analysis Analysis->LSC Quantification MetaboliteID Metabolite Identification Analysis->MetaboliteID NER_Analysis->LSC Quantification DegradationKinetics Degradation Kinetics (DT₅₀) LSC->DegradationKinetics MassBalance Mass Balance Calculation LSC->MassBalance

Caption: Workflow for an aerobic soil metabolism study (OECD 307).

The "Why": Many chemicals eventually find their way into aquatic environments, where they can partition between the water column and the sediment. Sediments can act as both a sink and a source of contaminants and provide unique environments for microbial degradation. This study simulates these conditions to determine the fate of a compound in water-sediment systems.[14][15][16]

Experimental Protocol: OECD 308

The protocol is similar in principle to the soil metabolism study but uses water and sediment collected from natural sources.

  • System Setup: Intact water-sediment cores or reconstituted systems are placed in incubation vessels.[17]

  • Application: The ¹⁴C-labeled test substance is typically applied to the water phase.[18]

  • Incubation:

    • Aerobic: The overlying water is gently aerated to maintain aerobic conditions at the sediment-water interface.

    • Anaerobic: The system is purged with an inert gas to create and maintain anaerobic conditions throughout.

  • Sampling: At various time points (up to 100 days), the water and sediment phases are separated and analyzed.[14][18]

  • Analysis: Both the water and sediment are extracted and analyzed for the parent compound and transformation products. Volatiles are trapped and quantified.

  • Data Evaluation: The partitioning behavior between water and sediment, the degradation rates in both compartments, and the overall system degradation rate are determined.

Mobility and Transport: Where Does It Go?

These studies assess the potential for a compound to move within and between environmental compartments.

The "Why": A chemical's tendency to bind to soil or sediment particles (adsorption) versus remaining in the water phase is a critical factor controlling its mobility, bioavailability, and degradation rate.[19] This study quantifies this partitioning behavior.[20][21]

Experimental Protocol: OECD 106

  • Soil and Solution Preparation: Several different soil types with varying organic carbon and clay content are used. A solution of the ¹⁴C-labeled test substance is prepared, typically in 0.01 M CaCl₂ to mimic soil solution ionic strength.[22]

  • Equilibration (Adsorption): A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated (shaken) for a predetermined time to reach equilibrium.[20]

  • Separation: The soil and solution are separated by centrifugation.

  • Analysis: The concentration of the ¹⁴C-labeled substance in the aqueous phase is measured by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: The supernatant is replaced with a fresh solution (without the test substance), and the tubes are agitated again to determine the amount of the compound that desorbs from the soil.

  • Data Calculation: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are key inputs for environmental mobility models.

Diagram 2: Adsorption/Desorption Batch Equilibrium (OECD 106)

OECD106_Process cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Start Start: Soil + ¹⁴C Solution Shake_Ads Shake to Equilibrate Start->Shake_Ads Centrifuge_Ads Centrifuge to Separate Shake_Ads->Centrifuge_Ads Analyze_Ads Analyze Supernatant (LSC) Centrifuge_Ads->Analyze_Ads RemoveSupernatant Remove Supernatant, Add Fresh Solution Centrifuge_Ads->RemoveSupernatant Soil Pellet Result_Ads Calculate Adsorbed ¹⁴C Analyze_Ads->Result_Ads Shake_Des Shake to Equilibrate RemoveSupernatant->Shake_Des Centrifuge_Des Centrifuge to Separate Shake_Des->Centrifuge_Des Analyze_Des Analyze Supernatant (LSC) Centrifuge_Des->Analyze_Des Result_Des Calculate Desorbed ¹⁴C Analyze_Des->Result_Des

Caption: Key steps in an adsorption/desorption batch equilibrium study.

The "Why": This study simulates the movement of a compound through a soil profile under the influence of rainfall, providing a direct measure of its potential to leach towards groundwater.[23][24]

Experimental Protocol: OECD 312

  • Column Preparation: Glass or stainless steel columns are packed with soil to a specific depth (e.g., 30 cm) and density.[25][26]

  • Application: The ¹⁴C-labeled test substance (or its aged residues from a soil metabolism study) is applied to the top of the soil column.[25]

  • Leaching: A simulated rainfall (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant rate for a defined period (e.g., 48 hours).[24]

  • Leachate Collection: The water that percolates through the column (the leachate) is collected in fractions.

  • Soil Segmentation: After the leaching period, the soil column is carefully extruded and sliced into segments (e.g., every 5 cm).

  • Analysis: The leachate fractions and the soil segments are analyzed to determine the distribution of radioactivity. This shows how far the compound and its metabolites have moved down the soil profile.

Plant Metabolism: Uptake and Transformation in Crops (OECD 501)

The "Why": For agrochemicals, it is essential to understand how they are taken up, translocated, and metabolized by plants. This information is critical for assessing potential residues in food and feed.[27][28]

Experimental Protocol: OECD 501

  • Plant Growth: The target crop is grown in a controlled environment (greenhouse or growth chamber) in soil treated with the ¹⁴C-labeled test substance.[28]

  • Application: The substance can be applied to the soil or directly to the foliage, depending on the intended use pattern.[28]

  • Sampling: Plants are harvested at various growth stages, including at maturity.

  • Separation and Extraction: The plants are separated into different parts (e.g., roots, leaves, fruits, grains), and each part is extracted.

  • Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites. The total radioactive residue (TRR) in each plant part is determined.

Analytical Techniques: Deciphering the Radioactive Signal

The success of any ¹⁴C environmental fate study hinges on the accurate and sensitive measurement of radioactivity and the identification of the compounds associated with it.

  • Liquid Scintillation Counting (LSC): This is the workhorse for quantifying total radioactivity in liquid samples (e.g., water samples, solvent extracts, volatile traps). The sample is mixed with a scintillation cocktail, and the beta particles emitted by ¹⁴C cause the cocktail to emit flashes of light, which are detected and counted.[29][30]

  • Combustion Analysis: To determine the amount of non-extractable (bound) residues in soil or plant material, the sample is combusted at high temperature. The resulting ¹⁴CO₂ is trapped and quantified by LSC.[31]

  • Chromatographic Separation (Radio-HPLC and Radio-TLC): These techniques are used to separate the parent compound from its metabolites. The separated compounds are then passed through a radioactivity detector to create a radiochromatogram, which shows the distribution of radioactivity among the different chemical species.[32][33][34]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is used to identify the chemical structure of the metabolites by providing information on their molecular weight and fragmentation patterns.[32]

Data Interpretation: From Radioactivity to Risk Assessment

The ultimate goal of these studies is to generate data that can be used to assess the environmental risk of a chemical. This involves:

  • Calculating Degradation Rates: Determining the time it takes for 50% (DT₅₀) and 90% (DT₉₀) of the compound to dissipate from a system.

  • Identifying Major Metabolites: Characterizing any transformation products that are formed in significant amounts and assessing their potential toxicity and persistence.

  • Establishing a Mass Balance: Ensuring that at least 90% of the initially applied radioactivity is accounted for at each sampling interval, which validates the experimental procedure.[16]

  • Determining Mobility Potential: Using Koc values from adsorption studies and leaching data to predict whether a compound is likely to remain in the topsoil or move towards groundwater.

Conclusion: A Commitment to Scientific Integrity and Environmental Stewardship

Environmental fate studies using ¹⁴C-labeled compounds are a cornerstone of modern chemical safety assessment. They provide an unparalleled level of detail and certainty in understanding how a substance behaves in the complex environmental mosaic. By embracing the scientific principles behind these studies and executing them with meticulous attention to detail, we can generate the high-quality, trustworthy data necessary to make informed decisions. This commitment to scientific integrity is fundamental to the responsible development of new chemicals and the enduring protection of our shared environment.

References

  • Bunte, D., & Kues, U. (2020). Determination of non-extractable residues in soils: Towards a standardised approach. Journal of Hazardous Materials, 388, 121777. [Link]

  • Hertel, O., & Farkas, J. (2000). Optimization of liquid scintillation counting techniques for the determination of carbon-14 in environmental samples. Journal of Radioanalytical and Nuclear Chemistry, 243(1), 169-174. [Link]

  • Labcorp. (n.d.). OECD 501: Metabolism in crops. Retrieved February 22, 2026, from [Link]

  • Valls, C., et al. (2023). Quality Assurance of Potential Radioanalytical Methods for 14C in Environmental Samples. Applied Sciences, 13(12), 6982. [Link]

  • ibacon. (2002, April 24). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. [Link]

  • ibacon. (2002, April 24). OECD 307: Aerobic and Anaerobic Transformation in Soil. [Link]

  • ibacon. (2000, January 21). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]

  • Kästner, M., & Schäffer, A. (2016). Quantitative Identification of Biogenic Nonextractable Pesticide Residues in Soil by 14C-Analysis. Environmental Science & Technology, 50(12), 6415-6422. [Link]

  • Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved February 22, 2026, from [Link]

  • ECETOC. (n.d.). Appendix C: Measurement of Sorption (Kd). [Link]

  • OECD. (2007). Test No. 501: Metabolism in Crops. OECD Guidelines for the Testing of Chemicals, Section 5. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • ibacon. (2004, April 13). OECD 111: Hydrolysis as a Function of pH. [Link]

  • Cassette, P., et al. (2005). Measurement of the carbon 14 activity at natural level in air samples. Radioprotection, 40(S1), S381-S386. [Link]

  • Eschenbach, A., & Kästner, M. (1998). Fate and Stability of Nonextractable Residues of [14C]PAH in Contaminated Soils under Environmental Stress Conditions. Environmental Science & Technology, 32(17), 2595-2601. [Link]

  • Situ Biosciences. (n.d.). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. Retrieved February 22, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 111 – Hydrolysis as a Function of pH. Retrieved February 22, 2026, from [Link]

  • University of Bern. (n.d.). Sample preparation - 14C Analysis. Retrieved February 22, 2026, from [Link]

  • Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Aquatic Sediment System. Retrieved February 22, 2026, from [Link]

  • Smithers. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved February 22, 2026, from [Link]

  • Smithers. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved February 22, 2026, from [Link]

  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • OECD. (2025, June 24). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Situ Biosciences. (n.d.). OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method. Retrieved February 22, 2026, from [Link]

  • German Environment Agency (Umweltbundesamt). (2022, December 5). Report: Determination of nonextractable residues in soils. [Link]

  • Gikas, E., & Cova, A. (2023). Analysis of pesticide residues in soil. Current Opinion in Green and Sustainable Chemistry, 43, 100847. [Link]

  • Smithers. (2023). 2023 ACS Presentation - Soil column leaching of [14C]-Atrazine in similar soils representing three continents. [Link]

  • Varlam, C., et al. (2010). A simple sample preparation system for determination of 14C in environmental samples and radwastes using liquid scintillation counting. Journal of Radioanalytical and Nuclear Chemistry, 286(1), 223-227. [Link]

  • Open Medscience. (2025, August 10). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. [Link]

  • Selcia. (2015, December 31). Registration Studies Using 14C Radiolabelled Compounds. [Link]

  • ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis. [Link]

  • University of Cambridge. (2024, February 14). 14C Measurement of Samples for Environmental Science Applications at the National Environmental Isotope Facility (NEIF) Radiocarbon Laboratory, SUERC, UK. [Link]

  • Atomic Energy Education Society. (n.d.). LESSON 7: TRITIUM AND C-14 MONITORING. [Link]

  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • OECD. (2004, November 23). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • OECD. (2000, January 21). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Rdcthera. (n.d.). 14C-Radiolabeling Service. Retrieved February 22, 2026, from [Link]

  • Venturini, R. J., et al. (1990). Application of a Radioactivity Detector to the Analysis of 14C-carmoisine Metabolites by Ion-Pair High-Pressure Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 532(2), 323-330. [Link]

  • Selcia. (n.d.). C-14 Custom Radiolabelling. Retrieved February 22, 2026, from [Link]

  • Kim, J. H., et al. (2013). Adsorption and Metabolism of [14C]butachlor in Rice Plants Under Pot Cultivation. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 437-442. [Link]

  • LabLogic. (2024, November 6). Radio-HPLC, radio-TLC, and gamma spectrometry in one compact instrument. [Link]

  • European Commission. (1997, July 22). APPENDIX A MET. [Link]

  • Feltz, H. R., & Hanshaw, B. B. (1963). Preparation of water samples for carbon-14 dating. U.S. Geological Survey Circular 480. [Link]

  • International Journal of Bio-resource and Stress Management. (2025, April 13). OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns. [Link]

  • Eurofins. (n.d.). Five Things to Know About Soil Column Leaching. [Link]

Sources

An In-Depth Technical Guide to the Principle of Radiolabeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Radiolabeling, the incorporation of a radioactive isotope into a molecule, stands as a cornerstone technique in modern drug discovery and development.[1][2] Its unparalleled sensitivity and ability to trace molecules in complex biological systems provide indispensable insights into a drug candidate's journey through the body.[3][4] This guide offers a comprehensive exploration of the core principles of radiolabeling, from the fundamental properties of radionuclides to the intricate methodologies of their incorporation and their critical applications in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, receptor binding assays, and in vivo imaging.[5][6] We will delve into the causality behind experimental choices, the self-validating nature of radiolabeling protocols, and the authoritative grounding that underpins this powerful technology.

The Foundational Principle: Unveiling the Unseen with Radioactivity

At its core, radiolabeling leverages the predictable decay of unstable isotopes, which emit detectable radiation.[7] By replacing a stable atom within a drug molecule with its radioactive counterpart, we create a "tagged" version that is chemically identical to the parent compound but can be traced with exceptional precision.[1][3] This principle is paramount because it ensures that the radiolabeled molecule's biological behavior faithfully represents that of the non-labeled drug, a critical factor for generating reliable data.[4]

The choice of radioisotope is a critical first step, dictated by the specific application and the properties of the isotope itself. Key considerations include:

  • Half-life: The time it takes for half of the radioactive atoms to decay. This must be long enough to complete the experiment but short enough to minimize long-term radiation exposure and waste.[1][4]

  • Type of Emission: Beta (β) particles are suitable for quantitative analysis in liquid scintillation counting, while gamma (γ) rays are necessary for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[7][8]

  • Specific Activity: The amount of radioactivity per unit mass of the compound. High specific activity is crucial for studies requiring high sensitivity, such as receptor binding assays.[9]

A Palette of Radionuclides: Choosing the Right Tool for the Job

The drug discovery professional has a range of radioisotopes at their disposal, each with unique characteristics that make them suitable for different applications.

Radionuclide Half-Life Emission Type Common Applications in Drug Discovery Key Considerations
Carbon-14 (¹⁴C) ~5,730 yearsBeta (β)"Gold standard" for ADME studies, metabolic pathway elucidation.[4][10]Long half-life requires careful waste management. Synthesis can be complex.[4][5]
Tritium (³H) ~12.3 yearsBeta (β)Receptor binding assays, in vitro metabolism studies.[5][10]Generally easier and less expensive to synthesize than ¹⁴C-labeled compounds.[5][11] Potential for tritium exchange with the solvent.[10]
Phosphorus-32 (³²P) ~14.3 daysBeta (β)Labeling nucleic acids and phosphoproteins.[10][12]High energy beta emission provides high sensitivity but requires stringent safety precautions.[10]
Sulfur-35 (³⁵S) ~87.4 daysBeta (β)Labeling proteins and peptides containing methionine or cysteine.[6][12]
Iodine-125 (¹²⁵I) ~59.4 daysGamma (γ)Radioimmunoassays (RIAs), labeling of proteins and antibodies.[1][9]Can alter the biological properties of small molecules if not carefully positioned.
Fluorine-18 (¹⁸F) ~110 minutesPositron (β+)Positron Emission Tomography (PET) imaging.[7][8]Short half-life necessitates on-site or nearby cyclotron production and rapid synthesis.
Technetium-99m (⁹⁹ᵐTc) ~6 hoursGamma (γ)SPECT imaging.[13][14]Short half-life minimizes patient radiation dose.[14]
The Art and Science of Synthesis: Radiolabeling Methodologies

The incorporation of a radioisotope into a drug molecule is a highly specialized field of synthetic chemistry. The primary goal is to produce a radiochemically pure and stable product with a known specific activity. Methodologies can be broadly categorized into two main approaches: direct labeling and precursor-based labeling.

3.1. Direct Labeling

Direct labeling involves the direct incorporation of the radioisotope into the target molecule. This can be achieved through:

  • Isotopic Exchange: Replacing a stable atom in the molecule with its radioisotope. This method is often used for introducing tritium.[4]

  • Chemical Synthesis: Building the molecule from a radiolabeled starting material. This is the most common method for incorporating ¹⁴C.[15]

3.2. Precursor-Based Labeling (Indirect Labeling)

For larger molecules like proteins, antibodies, and nanoparticles, direct labeling can be challenging and may alter their biological function.[9][16] In these cases, a precursor-based or indirect approach is employed. This involves attaching a small, radiolabeled molecule (a prosthetic group or bifunctional chelating agent) to the larger biomolecule.[9][17]

Experimental Protocol: A Representative ¹⁴C Radiolabeling Workflow

The following protocol outlines a typical workflow for the custom synthesis of a ¹⁴C-labeled small molecule drug candidate for use in ADME studies.

  • Target and Position Selection: The first and most critical step is to select a metabolically stable position within the molecule for the ¹⁴C label. This ensures that the radiolabel is not lost during metabolism, allowing for accurate tracking of all drug-related material.[15]

  • Synthetic Route Design: A synthetic route is designed to incorporate the ¹⁴C atom, often starting from a commercially available ¹⁴C-labeled precursor like [¹⁴C]barium carbonate.[15]

  • Radiosynthesis: The synthesis is carried out in a specialized radiochemistry laboratory with appropriate shielding and containment to handle the radioactive materials safely.

  • Purification: The crude radiolabeled product is purified, typically using High-Performance Liquid Chromatography (HPLC), to remove any unreacted starting materials and impurities.[3]

  • Characterization and Quality Control: The final product is rigorously analyzed to confirm its identity, chemical purity, and radiochemical purity. Techniques such as Liquid Scintillation Counting (LSC) are used to determine the specific activity.[18]

Radiolabeling_Workflow cluster_planning Planning & Design cluster_execution Execution cluster_validation Validation & Release Target_Selection Target Molecule & Labeling Position Selection Route_Design Synthetic Route Design Target_Selection->Route_Design Metabolic Stability Analysis Radiosynthesis Radiosynthesis Route_Design->Radiosynthesis Procurement of Radiolabeled Precursor Purification Purification (e.g., HPLC) Radiosynthesis->Purification Crude Product QC Quality Control (Purity, Specific Activity) Purification->QC Purified Compound Final_Product Final Radiolabeled Compound QC->Final_Product Certificate of Analysis ADME_Workflow cluster_absorption_distribution Absorption & Distribution cluster_metabolism_excretion Metabolism & Excretion cluster_analysis Analysis Dosing Administer Radiolabeled Drug to Animal Model Blood_Sampling Serial Blood/Plasma Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (QWBA) Dosing->Tissue_Harvesting Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection PK_Analysis Pharmacokinetic (PK) Analysis Blood_Sampling->PK_Analysis Metabolite_Profiling Metabolite Profiling & ID Blood_Sampling->Metabolite_Profiling Excreta_Collection->Metabolite_Profiling Mass_Balance Mass Balance Determination Excreta_Collection->Mass_Balance

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC-Radiometric Detection of 14C Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In drug development, the definitive elucidation of metabolic pathways relies on the "Gold Standard" of radiolacing.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural identification, it cannot inherently quantify metabolites without synthetic standards for every potential degradant. HPLC with Radiometric Detection (Radio-HPLC) is the only technique that provides a stoichiometric response independent of ionization efficiency, ensuring 100% mass balance recovery.

This guide addresses the critical requirements of the FDA Safety Testing of Drug Metabolites (MIST) guidance and ICH M3(R2), which mandate safety evaluation for any human metabolite formed at >10% of total drug-related exposure [1].[2] Accurate quantification of these 14C-labeled metabolites requires a system optimized for sensitivity, resolution, and data integrity.

Theoretical Principles of Flow Scintillation Analysis (FSA)

The Physics of Detection

Unlike static Liquid Scintillation Counting (LSC), FSA detects events in a moving stream.[3] The total counts registered for a peak are defined by the Residence Time (


)  and the Counting Efficiency (

)
.


Where Residence Time is governed by the flow cell volume (


) and the total flow rate (

):


Critical Insight: Increasing


 increases residence time (and sensitivity) but destroys chromatographic resolution (band broadening). Method development is the art of balancing these opposing forces.
Heterogeneous vs. Homogeneous Counting
  • Homogeneous (Liquid Scintillator): The HPLC eluent is mixed with a liquid cocktail before the flow cell. This offers 4

    
     geometry , maximizing interaction between the weak 
    
    
    
    -emissions of
    
    
    C (Avg Energy: 49 keV) and the scintillator. Efficiency: >80%.
  • Heterogeneous (Solid Scintillator): The flow cell is packed with scintillator beads (e.g., Yttrium Silicate). While this reduces radioactive waste, self-absorption and limited surface area significantly reduce sensitivity. Efficiency: <10-20%.

  • Recommendation: For MIST compliance and metabolite profiling, Liquid Scintillator is mandatory to achieve the required Limits of Detection (LOD).

Experimental Hardware Configuration

The following diagram illustrates the optimal flow path to minimize band broadening while ensuring adequate mixing.

G cluster_detection Radio-Detection Module HPLC_Pump HPLC Pump (Gradient) Injector Autosampler (Sample Injection) HPLC_Pump->Injector Column Analytical Column (Separation) Injector->Column UV_Det UV/PDA Detector (Structural ID) Column->UV_Det T_Piece Low-Dead-Volume Tee Mixer UV_Det->T_Piece Eluent Flow_Cell Flow Cell (Residence Time) T_Piece->Flow_Cell Mixed Flow Scint_Pump Scintillant Pump (Pulse-Free) Scint_Pump->T_Piece Cocktail PMT PMT/Counter (Detection) Flow_Cell->PMT Photons Waste Radioactive Waste Flow_Cell->Waste

Figure 1: Optimized Logic Flow for Radio-HPLC System. Note the positioning of the UV detector before the mixing tee to prevent scintillant interference with UV absorbance.

Method Development Protocol

Scintillator Selection & Ratio

The mixing ratio between HPLC eluent and Liquid Scintillator (LS) dictates the "holding capacity" of the mixture. If the ratio is too low, the organic/aqueous gradient may cause the cocktail to gel or phase-separate, destroying the signal.

  • Standard Ratio: 3:1 (Scintillant : Eluent).[4]

  • High-Aqueous Gradients: Requires high-uptake cocktails (e.g., Ultima-Flo™ M).

  • Self-Validation Step: Perform a "Jar Test" before connecting the system. Mix the mobile phase B (organic) and A (aqueous) with the scintillant at the intended ratio in a clear vial. If cloudiness appears within 2 hours, the method will fail.

Flow Cell Sizing

Select the flow cell volume based on your column geometry to maintain resolution.

Column ID (mm)Flow Rate (mL/min)Recommended Cell Volume (

L)
Residence Time (sec) @ 3:1 Ratio
4.6 (Standard)1.0250 - 5003.75 - 7.5
2.1 (UHPLC)0.2 - 0.440 - 1003.0 - 7.5
1.0 (Micro)0.0510 - 206.0 - 12.0
The "Zero-Injection" Baseline Check

Before running radioactive samples, inject a blank solvent.

  • Monitor the background CPM (Counts Per Minute).

  • Pass Criteria: Background should be stable (typically 15-25 CPM for

    
    C).
    
  • Fail Criteria: Spikes or drifting baseline indicate pump pulsation or air bubbles in the mixing tee.

Validated Experimental Workflow

Step 1: System Equilibration
  • Purge the Scintillant Pump to remove air.

  • Set the Scintillant Flow Rate to

    
     the HPLC Flow Rate.
    
  • Allow the mixed stream to flow for 15 minutes.

  • Verification: Observe the pressure trace on the radio-detector. It must be flat. Sawtooth patterns indicate pump failure.

Step 2: Efficiency Determination (Quench Correction)

Unlike static LSC, real-time quench correction is difficult. We rely on Constant Quench assumptions.

  • Inject a standard of known activity (e.g.,

    
    C-Benzoic Acid, ~10,000 DPM).
    
  • Calculate Efficiency (

    
    ):
    
    
    
    
  • Requirement:

    
     must be 
    
    
    
    for
    
    
    C. If
    
    
    , increase the Scintillant:Eluent ratio.
Step 3: Sample Analysis[5]
  • Inject sample (ensure mass load does not exceed column capacity).

  • Collect data with a sampling rate of at least 6 seconds/point (or 10 points per peak).

Step 4: Post-Run Wash
  • Flush the scintillant line with Methanol or Ethanol (NOT water, as it may precipitate the scintillator) for 10 minutes.

  • Prevents crystallization in the flow cell.

Data Analysis & Decision Logic

Limit of Detection (LOD) Calculation

Do not rely on "visual" detection. Use the Currie Equation [2] adapted for chromatography to define the Critical Level (


).


  • 
     = Background Count Rate (CPM)
    
  • 
     = Integration time of the peak (min)
    

To convert this to DPM (absolute sensitivity):



Optimization Decision Tree

Use the following logic to troubleshoot poor data quality.

Optimization Start Evaluate Chromatogram Check_Sens Is Sensitivity Sufficient? (Peak > 3x Noise) Start->Check_Sens Check_Res Is Resolution Sufficient? (Peaks Separated) Check_Sens->Check_Res Yes Action_Flow_Down Decrease HPLC Flow Rate (Increases Res Time) Check_Sens->Action_Flow_Down No Action_Vol_Down Decrease Flow Cell Volume (Gain Res, Lose Sens) Check_Res->Action_Vol_Down No (Broad Peaks) Success Validated Method Check_Res->Success Yes Action_Vol_Up Increase Flow Cell Volume (Gain Sens, Lose Res) Action_Ratio Increase Scint:Eluent Ratio (Improves Efficiency) Action_Vol_Up->Action_Ratio Quenching Detected Action_Flow_Down->Action_Vol_Up Still Low Signal Action_Vol_Down->Check_Sens Re-evaluate

Figure 2: Decision Matrix for Method Optimization. Blue nodes represent decision points; Red/Green nodes represent physical hardware changes.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Safety Testing of Drug Metabolites (MIST).[5] (2008/2020). Defines the "10% of parent" threshold for metabolite characterization. [Link]

  • Currie, L. A. Limits for Qualitative Detection and Quantitative Determination. Analytical Chemistry 40.3 (1968): 586-593. The foundational statistical text for calculating limits of detection in radiochemistry. [Link]

  • LabLogic. Flow Scintillation Analysis: Principles and Applications. Technical Application Note.[4][6] Detailed discussion on residence time and cell efficiency. [Link]

  • Berthold Technologies. Flow Cells for Radio HPLC: Solid vs Liquid Scintillation. Technical Overview of flow cell geometries and scintillator types. [Link]

Sources

Application Notes & Protocols: Leaching Studies with ¹⁴C Labeled Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Environmental Fate Assessment

This document provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on the design, execution, and interpretation of leaching studies using ¹⁴C labeled pesticides. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring a robust and defensible environmental risk assessment.

The Imperative for Leaching Studies in Environmental Safety

Before a new pesticide can be registered for use, regulatory bodies worldwide require a thorough evaluation of its environmental fate and behavior.[1][2] A critical component of this assessment is understanding the pesticide's potential to leach through the soil profile and contaminate groundwater. Leaching studies are designed to quantify this mobility.[3] The use of Carbon-14 (¹⁴C) labeled compounds is the gold standard for these investigations for several key reasons:

  • Mass Balance: ¹⁴C labeling allows for a complete accounting of the applied pesticide, including the parent compound, its transformation products (metabolites), and residues that become strongly bound to the soil matrix (non-extractable residues).[4][5][6]

  • Sensitivity and Specificity: Radiometric detection methods are exceptionally sensitive, enabling the detection of minute quantities of the pesticide and its degradates, far below the limits of conventional analytical techniques.

  • Metabolite Tracking: The ¹⁴C label, ideally placed in a stable part of the molecule, acts as a tracer, allowing scientists to follow the formation and movement of various metabolites, which may have different mobility and toxicity profiles than the parent compound.

These studies are typically conducted using two primary experimental systems: laboratory-based soil columns for initial screening and more complex, field-based lysimeters for generating data under realistic environmental conditions.[4][7][8]

Core Principles: Why and How Pesticides Move in Soil

The potential for a pesticide to leach is not an intrinsic property of the chemical alone but a complex interplay between the substance's physicochemical properties and the characteristics of the soil environment. Understanding this causality is crucial for designing meaningful studies.

  • Sorption/Desorption (Koc): This is arguably the most critical factor. The organic carbon partition coefficient (Koc) describes a chemical's tendency to bind to soil organic matter. High Koc values indicate strong binding, resulting in low mobility. Conversely, low Koc values suggest the compound will remain dissolved in soil water and be more prone to leaching.[8][9]

  • Persistence (DT50): The dissipation half-life (DT50) in soil determines how long the pesticide is available to be leached. Compounds that degrade rapidly are less likely to reach deeper soil layers.[8]

  • Soil Properties: Soil texture (sand, silt, clay content), pH, and organic matter content significantly influence leaching.[3][6] For instance, sandy soils with low organic matter offer fewer binding sites and larger pores, facilitating rapid water and pesticide movement.[3]

  • Aged Residues: In the environment, pesticides are not immediately leached upon application. They undergo a period of "aging," where they are subject to microbial and chemical degradation.[3] Regulatory guidelines, therefore, require leaching studies on these "aged residues" to provide a more realistic assessment of what might move through the soil profile over time.[3][6]

The choice of ¹⁴C as the radiolabel is based on its long half-life (5730 years) and its fundamental role in the structure of organic molecules, ensuring the label remains with the compound and its carbon-containing metabolites throughout the study.[10][11][12]

Experimental Workflow: A Regulatory-Compliant Approach

The following workflow is designed to align with internationally recognized guidelines, such as OECD Test Guideline 312 and U.S. EPA OPPTS 835.1240.[3][6][13][14]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis soil_select Soil Selection & Characterization (3-4 types, varying OC, pH, texture) column_prep Column Packing & Saturation (Approx. 30 cm length) soil_select->column_prep radiolabel ¹⁴C-Pesticide Synthesis & Purity Check (>95%) app Application of ¹⁴C-Pesticide (Parent or Aged Residue) column_prep->app leach Leaching with Artificial Rain (e.g., 200 mm over 48h) app->leach collect Leachate Collection leach->collect soil_section Soil Column Sectioning (e.g., 6 x 5 cm segments) leach->soil_section leach_analysis Leachate Analysis (Total ¹⁴C by LSC, Profiling by HPLC) collect->leach_analysis collect->leach_analysis mass_balance Mass Balance Calculation (% Recovery) leach_analysis->mass_balance soil_extract Soil Extraction & Analysis (Extractable & Non-Extractable ¹⁴C) soil_section->soil_extract soil_section->soil_extract soil_extract->mass_balance Fate cluster_soil Soil Matrix Pesticide ¹⁴C-Pesticide Applied to Soil Surface SoilWater Dissolution in Soil Water Pesticide->SoilWater Adsorption Adsorption (Bound to Organic Matter/Clay) Degradation Degradation (Metabolites) SoilWater->Adsorption Koc SoilWater->Degradation Leaching Leaching to Groundwater SoilWater->Leaching

Sources

In vitro metabolism of Benzoic acid-ring-UL-14C in hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Metabolism of Benzoic Acid-Ring-UL-14C in Cryopreserved Hepatocytes

Executive Summary

This application note details the protocol for evaluating the metabolic stability and metabolite profiling of this compound using cryopreserved hepatocytes. Benzoic acid serves as a canonical probe substrate for Phase II glycine conjugation (hippurate formation), a mitochondrial pathway distinct from the microsomal P450 and UGT systems. This assay is critical for validating the functional integrity of mitochondrial enzymes in hepatocyte lots and for investigating drug-drug interactions (DDIs) involving the acyl-CoA ligase/glycine N-acyltransferase pathway.

Scientific Background & Rationale

The Metabolic Pathway

Unlike the majority of xenobiotics metabolized by the Endoplasmic Reticulum (ER), benzoic acid metabolism occurs primarily in the mitochondrial matrix . The pathway involves two sequential steps:

  • Activation: Benzoic acid is converted to an energy-rich intermediate, Benzoyl-CoA , by benzoate:CoA ligase (requiring ATP and CoA).[1]

  • Conjugation: The benzoyl moiety is transferred to glycine by glycine N-acyltransferase (GLYAT) to form Hippuric Acid (Benzoylglycine).[1][2]

Note: A minor secondary pathway involves ester glucuronidation via UGTs in the ER, but glycine conjugation is the dominant route in most mammals (humans, rats), making this assay a specific marker for mitochondrial metabolic capacity.

Radiolabel Selection Strategy

Why Ring-UL-14C? We utilize [Ring-UL-14C]Benzoic Acid (Uniformly Labeled on the benzene ring) rather than carboxyl-14C.

  • Metabolic Stability: The benzene ring is metabolically stable under these conditions.

  • Risk Mitigation: Carboxyl-labeled isotopomers carry a theoretical risk of radiolabel loss as

    
     if decarboxylation occurs (though rare for benzoate). The ring label ensures that all metabolites (Hippuric acid, Benzoyl glucuronide) and the parent compound retain the radiolabel for accurate mass balance calculations.
    

Visualizing the Mechanism

The following diagram illustrates the compartmentalization and enzymatic flow of Benzoic Acid metabolism in the hepatocyte.

BenzoicAcidMetabolism cluster_Cell Hepatocyte Cytosol cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum Benzoic Benzoic Acid (Ring-UL-14C) BenzoylCoA Benzoyl-CoA (Intermediate) Benzoic->BenzoylCoA Benzoate:CoA Ligase (+ATP, +CoA) BenzoylGluc Benzoyl Glucuronide (Minor) Benzoic->BenzoylGluc UGTs (Minor Pathway) Hippuric Hippuric Acid (Major Metabolite) BenzoylCoA->Hippuric Glycine N-acyltransferase (+Glycine)

Figure 1: Compartmentalized metabolic pathway of Benzoic Acid in hepatocytes. The primary flux is mitochondrial glycine conjugation.[2]

Materials & Reagents

Test System
  • Cryopreserved Hepatocytes: Species-specific (e.g., Human, Sprague-Dawley Rat).

    • Requirement: High viability (>75%) and validated attachment efficiency (if plating) or suspension stability.

    • Justification: Cryopreserved cells allow for the use of large pools (n>10 donors) to average out inter-individual enzymatic variability.

Chemicals
  • Radiolabel: [Ring-UL-14C]Benzoic Acid (Specific Activity > 50 mCi/mmol).

  • Incubation Medium: Krebs-Henseleit Buffer (KHB), pH 7.4.

    • Note: Serum-free Williams' Medium E is an alternative, but KHB is preferred for analytical cleanliness in HPLC.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Experimental Protocol

Workflow Diagram

Workflow Thaw 1. Thaw Hepatocytes (37°C Water Bath) Count 2. Viability Count (Trypan Blue) Thaw->Count Dilute 3. Dilute to 2x Density (2e6 cells/mL in KHB) Count->Dilute Incubate 5. Initiate Incubation (1:1 Mix -> Final 1e6 cells/mL, 10 µM) Dilute->Incubate DosePrep 4. Prepare 2x Substrate (20 µM 14C-Benzoic Acid) DosePrep->Incubate Sample 6. Sampling (0, 15, 30, 60, 120 min) Incubate->Sample Terminate 7. Termination (Add to Ice-Cold ACN) Sample->Terminate Analyze 8. Analysis (Centrifuge -> HPLC-RAM) Terminate->Analyze

Figure 2: Step-by-step experimental workflow for the metabolic stability assay.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Prepare a stock solution of [14C]Benzoic Acid in water or DMSO.

  • Dilute in pre-warmed (

    
    ) KHB to generate a 20 µM dosing solution  (2x concentration).
    
    • Target Final Concentration: 10 µM (physiologically relevant, below saturation for ligases).

    • Organic Solvent Limit: Ensure final DMSO < 0.1% (v/v) to avoid enzyme inhibition.

Step 2: Hepatocyte Thawing & Preparation [3][4][5][6]

  • Thaw cryopreserved hepatocytes rapidly (

    
     min) in a 
    
    
    
    water bath.
  • Pour into pre-warmed thawing medium (e.g., CHRM) and centrifuge (100 x g, 10 min) to pellet.

  • Resuspend pellet in KHB.

  • Determine viability using Trypan Blue exclusion.

  • Adjust cell density to

    
     viable cells/mL  (2x density).
    

Step 3: Incubation (Suspension)

  • Aliquot 50 µL of hepatocyte suspension into a 96-well plate or microcentrifuge tubes.

  • Pre-incubate at

    
     (5% 
    
    
    
    ) for 5 minutes with shaking (approx. 900 rpm) to equilibrate.
  • Initiate: Add 50 µL of the 20 µM [14C]Benzoic Acid dosing solution to the cells.

    • Final Conditions:

      
       cells/mL, 10 µM Benzoic Acid.
      
  • Controls:

    • Negative Control:[7] Heat-inactivated hepatocytes (boiled 5 min) or cell-free buffer.

    • Positive Control:[7] 7-Ethoxycoumarin (Phase I) or 7-Hydroxycoumarin (Phase II) to verify general batch activity.

Step 4: Sampling & Termination

  • At designated time points (0, 15, 30, 60, 90, 120 min), remove 100 µL of the reaction mixture.

  • Immediately dispense into 100 µL of Ice-Cold Acetonitrile (containing internal standard if using LC-MS, though LSC uses radiolabel).

  • Vortex vigorously and place on ice for 10 minutes to ensure protein precipitation.

  • Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Collect supernatant for analysis.[5]

Analytical Methodology (HPLC-RAM)

To quantify the parent and metabolites, we use High-Performance Liquid Chromatography with Radio-Flow Detection (HPLC-RAM).

System Configuration:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm).

    • Why T3? Better retention for polar organic acids like Hippuric acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection:

    • Radio-flow detector (Flow cell: Solid scintillator or liquid admixture).

    • UV at 254 nm (Benzoic acid aromatic ring absorption).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold
2.0 95 5 Start Gradient
12.0 5 95 Elution
14.0 5 95 Wash
14.1 95 5 Re-equilibration

| 18.0 | 95 | 5 | End |

Expected Retention Order:

  • Hippuric Acid: Elutes early (more polar due to glycine amide).

  • Benzoic Acid: Elutes later (more lipophilic).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (ln) of the remaining parent compound (Benzoic Acid) peak area against incubation time.




The in vitro intrinsic clearance is calculated as:



Mass Balance & Metabolite Profiling

Since we use 14C-labeled substrate, we can calculate the fractional formation of metabolites.

  • Total Radioactivity: Sum of all integrated peaks in the radio-chromatogram.

  • Metabolite %:

    
    
    

Typical Results:

  • Rat Hepatocytes: Rapid depletion of Benzoic acid; >80% conversion to Hippuric acid within 60 mins.

  • Human Hepatocytes: Slower clearance than rat; primary metabolite is Hippuric acid.

  • Dog Hepatocytes: Unique species difference; dogs are deficient in N-acetyltransferase but proficient in glycine conjugation.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Bridges, J. W., et al. (1970).[9] Species differences in the metabolism of benzoic acid. Biochemical Journal, 118(1), 47–51. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • OECD Guidelines for the Testing of Chemicals. (2010). Test No. 417: Toxicokinetics.Link

  • Thermo Fisher Scientific. Protocol for Thawing and Use of Cryopreserved Hepatocytes.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 14C Liquid Scintillation Counting (LSC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quench Correction & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist Status: Operational

Welcome to the LSC Technical Hub

As researchers, we often treat the Liquid Scintillation Counter (LSC) as a "black box"—we put vials in, and numbers come out. However, in 14C analysis, Counts Per Minute (CPM) is not a unit of concentration; it is a raw signal. To get the truth—Disintegrations Per Minute (DPM) —you must correct for quench.

Quench is the enemy of efficiency.[1] It is the physical or chemical interference that prevents the beta particle's energy from being translated into a detectable photon.[2] This guide is designed to move you from "getting numbers" to "generating data."

Module 1: Diagnostic Triage

Is your data trustworthy? Start here.

Before diving into complex corrections, use this logic flow to diagnose the state of your experiment.

LSC_Diagnosis Start START: Anomalous Data? CheckCPM Is CPM unstable over time (decreasing/increasing)? Start->CheckCPM CheckVisual Visual Inspection: Cloudy, Phase Sep, or Colored? CheckCPM->CheckVisual No (Stable but low) Chemi Issue: Chemiluminescence or Static Electricity CheckCPM->Chemi Yes (High initial counts drop) CheckSpectrum Check Pulse Height Spectrum: Is it shifted left? CheckVisual->CheckSpectrum No (Clear) PhaseSep Issue: Phase Separation (Physical Quench) CheckVisual->PhaseSep Yes (Cloudy/Separated) Quench Issue: True Quench (Chemical or Color) CheckSpectrum->Quench Yes (Shifted Low Energy) Hardware Issue: Hardware/PMT Failure CheckSpectrum->Hardware No (Normal Spectrum)

Figure 1: Diagnostic Triage Flowchart for LSC Anomalies. Use this logic to distinguish between true quench and artifacts like static or phase separation.

Module 2: The Mechanics of Quench

To fix quench, you must understand where the energy loss occurs.[3] 14C emits a beta particle (


). In a perfect system, this energy transfers to the solvent, then the fluor, which emits a photon detected by the PMT.

The Two Types of Quench:

  • Chemical Quench: Impurities (e.g., dissolved oxygen, acids) steal energy before it becomes light.[3] The spectrum shifts left (lower energy).[3][4]

  • Color Quench: The light is generated successfully, but colored compounds (e.g., blood, urine, plant extracts) absorb the photons before they reach the PMT.[3][5]

Quench_Mechanism Beta 14C Beta Decay Solvent Solvent Excitation Beta->Solvent Fluor Fluor Excitation Solvent->Fluor Energy Transfer ChemQuench Chemical Quench (Energy Trap) Solvent->ChemQuench Interference Photon Photon Emission Fluor->Photon PMT PMT Detection Photon->PMT ColorQuench Color Quench (Photon Absorption) Photon->ColorQuench Absorbed

Figure 2: Quench Interference Pathways. Chemical quench disrupts energy transfer; Color quench absorbs the resulting light.[2][4][5]

Module 3: Correction Protocols

How to turn CPM into DPM.

Method A: External Standard (tSIE / H#)

The Industry Standard. Modern counters (PerkinElmer Tri-Carb, Hidex) use an external gamma source (usually


 or 

) to irradiate the sample. The instrument analyzes the resulting Compton spectrum to calculate a "Quench Index" (e.g., tSIE - Transformed Spectral Index of the External Standard).[1][4]

The Logic:




Troubleshooting tSIE:

  • Q: My tSIE is fluctuating wildly between replicates.

    • A: This indicates Phase Separation . If your cocktail and sample aren't a single phase, the external source sees a different density than the internal isotope.

    • Fix: Add alcohol or use a high-capacity cocktail (e.g., Ultima Gold). Shake and let stand for 30 mins.

  • Q: Can I use the factory stored curve?

    • A: No. Factory curves use sealed standards (toluene-based). If you are using aqueous samples in a biodegradable cocktail, the refractive index differs. You must build your own quench curve.

Method B: Internal Standard Method (ISM)

The Absolute Truth. This involves adding a known amount of 14C (e.g.,


-Toluene or Hexadecane) to your sample after the initial count.

Protocol:

  • Count sample (

    
    ).
    
  • Add known standard (

    
    ).[6]
    
  • Recount (

    
    ).
    
  • Calculate Efficiency:

    
    
    
  • Calculate Sample DPM:

    
    
    

Critique: While accurate, this is destructive (you contaminate the sample) and labor-intensive. Use this to validate Method A.

Module 4: Protocol - Creating a 14C Quench Curve

The "Gold Standard" Experiment.

To use tSIE/H# effectively, you must create a correlation curve between the Quench Index and Efficiency.

Materials:

  • 10 LSC Vials.

  • Scintillation Cocktail (same as your experiment).

  • 
     Standard (approx.[3][6][7] 100,000 DPM per vial).[4][6]
    
  • Quenching Agent: Nitromethane (preferred for 14C) or Carbon Tetrachloride (

    
    ).[3][6]
    

Step-by-Step Workflow:

  • Preparation: Pipette 15 mL of cocktail into 10 vials.

  • Spike: Add exactly the same amount of

    
     standard to all 10 vials.
    
    • Critical: Weigh the addition if possible for <1% error.

  • Quench Addition: Add Nitromethane in increasing increments.

  • Equilibration: Cap, shake, and let sit in the dark for 1 hour (dissipates static/chemiluminescence).

  • Count: Run protocol with "External Standard" enabled.

Data Table: Hypothetical 14C Quench Curve

Vial #Nitromethane (µL)tSIE (Quench Index)CPM MeasuredEfficiency (%)
1080095,00095.0
21072091,00091.0
32065086,00086.0
44058078,00078.0
58045065,00065.0
612032050,00050.0
...............
104008015,00015.0

Note: As Nitromethane increases, tSIE drops (indicating higher quench), and Efficiency drops. Your instrument fits a polynomial to this relationship.

Module 5: Advanced FAQs

Q: My samples are blood/urine and are heavily colored (Yellow/Red). Can tSIE correct this? A: tSIE is excellent for Chemical quench but can struggle with severe Color quench because the external gamma source spectrum is affected differently by color than the internal beta spectrum.

  • Solution: For dark samples, perform a Color Correction Curve (using a dye like yellow food coloring instead of Nitromethane) or use sample oxidation (combustion) to convert organic 14C into clear

    
     trapped in Carbo-Sorb [1].
    

Q: I have "Efficiency" > 100%. How is this possible? A: It is physically impossible. This is a background artifact.

  • Cause: Chemiluminescence (chemical reaction producing light) or Photoluminescence (excitation from lab lights).

  • Fix: "Dark adapt" samples inside the counter for 2 hours before counting. Enable the "Luminescence Correction" feature in your software (e.g., delayed coincidence counting) [2].

Q: What is the limit of detection (LOD) for quenched 14C? A: Quench raises the LOD. As efficiency drops, you need longer count times to distinguish signal from background.



Where 

is efficiency and

is background. If quench reduces

by 50%, your FOM drops by factor of 4.

References

  • L'Annunziata, M. F. (2020).[8][9] Handbook of Radioactivity Analysis: Volume 1. Academic Press.[4] (The definitive text on LSC theory and quench correction).

  • PerkinElmer. (2018). Liquid Scintillation Counting: Quench Correction and Optimization. Application Note. (Details on tSIE and luminescence).

  • National Physical Laboratory. (n.d.). Good Practice Guide for the Measurement of 14C. (Metrology standards for radiocarbon).

  • Hidex. (2021). TDCR (Triple to Double Coincidence Ratio) Method. (Alternative absolute counting method not requiring external standards).

Sources

Technical Support Center: Overcoming Chemiluminescence in ¹⁴C LSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹⁴C Liquid Scintillation Counting (LSC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common source of error: chemiluminescence. By understanding the root causes and implementing the robust methodologies outlined below, you can ensure the accuracy and reliability of your ¹⁴C data.

Section 1: Understanding Chemiluminescence

Q1: What is chemiluminescence and why is it a problem in ¹⁴C LSC?

Chemiluminescence is the emission of light from a chemical reaction, not from radioactive decay.[1][2] In LSC, the instrument's photomultiplier tubes (PMTs) cannot distinguish between photons generated by radioactive decay (the signal) and those from chemical reactions (the noise).[2][3] This results in erroneously high counts per minute (CPM), leading to an overestimation of the actual radioactivity in your sample.[4]

The primary mechanism involves the reaction of components within the LSC vial, which creates excited molecules that release energy as light upon returning to their ground state.[3] This phenomenon is particularly problematic for low-activity samples, where the spurious counts from chemiluminescence can significantly obscure the true signal.[5]

Q2: What are the most common causes of chemiluminescence in LSC?

Experience and established literature point to several primary causes:

  • Alkaline Samples: This is the most frequent trigger.[2][6] Strong alkalis, such as tissue solubilizers (e.g., Soluene-350) or basic process reagents, react with the LSC cocktail, especially those containing ethoxylated detergents, which can harbor peroxides.[1][2]

  • Oxidizing Agents: Reagents like hydrogen peroxide, often used to decolorize biological samples, can induce strong chemiluminescent reactions.[2][7]

  • Sample-Cocktail Incompatibility: Certain organic functional groups or sample matrices can react with the cocktail components. Dioxane-based cocktails, for instance, are prone to auto-oxidation, which produces peroxides that drive chemiluminescence.[8]

  • Acidic Conditions: While less common, concentrated mineral acids can also induce color formation and chemiluminescence in some LSC cocktails.[1]

Section 2: Identification and Diagnosis

Q3: How can I determine if my high counts are due to chemiluminescence and not my ¹⁴C sample?

Identifying chemiluminescence is a critical first step. Several diagnostic methods should be employed:

  • Run a Blank Sample: Prepare a vial containing your sample matrix (without any ¹⁴C label) and the LSC cocktail.[1] Any counts significantly above background in this vial are likely due to chemiluminescence or phosphorescence.

  • Repeated Counting: Chemiluminescence is a finite reaction that decays over time.[1][9] Count the suspect vial repeatedly at set intervals (e.g., every 30-60 minutes). A steady decrease in CPM over time is a hallmark of chemiluminescence.[9] True radioactive decay will exhibit a stable count rate over this short period.

  • Low-Energy Spectrum: Chemiluminescence events are typically single-photon emissions and register in the very low-energy region of the spectrum (often 0-6 keV).[1] Modern LSC counters can display the energy spectrum. An unusually high number of counts in the lowest energy channels is a strong indicator.

Experimental Protocol: Diagnosing Chemiluminescence with Repeat Counting

  • Prepare your sample vial and a corresponding blank vial (matrix + cocktail, no radiolabel).

  • Place both vials in the LSC counter.

  • Set up a counting protocol to measure each vial for 2 minutes every 30 minutes for a total period of 3-4 hours.

  • Export the CPM data for each time point.

  • Plot CPM vs. Time. A decaying curve in the sample that trends towards a stable value indicates the presence and decay of chemiluminescence. The blank vial confirms the source is the sample matrix.

Section 3: Troubleshooting and Mitigation Strategies

This section provides a structured approach to eliminating chemiluminescence once it has been identified.

G start High CPM Detected check_blank Run Unlabeled Blank (Matrix + Cocktail) start->check_blank is_blank_high Is Blank CPM > Background? check_blank->is_blank_high no_cl Chemiluminescence Unlikely is_blank_high->no_cl No cl_present Chemiluminescence Confirmed Select Mitigation Strategy is_blank_high->cl_present Yes strategy1 Strategy 1: Neutralization cl_present->strategy1 strategy2 Strategy 2: Dark Adaptation / Decay cl_present->strategy2 strategy3 Strategy 3: Cocktail Selection cl_present->strategy3 strategy4 Strategy 4: Instrument Settings cl_present->strategy4 recount Recount Sample strategy1->recount strategy2->recount strategy3->recount strategy4->recount is_cpm_stable Is CPM Stable & Blank at Background? recount->is_cpm_stable is_cpm_stable->cl_present No (Try different strategy) success Problem Solved Proceed with Analysis is_cpm_stable->success Yes

Caption: Troubleshooting workflow for identifying and resolving chemiluminescence.

Q4: My sample is alkaline. How can I prevent or stop the chemiluminescence?

For alkaline-induced chemiluminescence, you have several effective options:

  • Neutralization: The most direct method is to neutralize the sample. Add a small amount of a non-oxidizing acid, like acetic acid, to bring the pH closer to neutral before adding the LSC cocktail.[1][9] Causality: Neutralizing the alkali eliminates the reactant that drives the light-producing chemical reaction.[1] Be cautious, as excessive acidification can cause precipitation of some samples, like proteins.[10]

  • Dark Adaptation (Decay): If neutralization is not possible, simply let the prepared vial sit in the dark at room temperature.[3][9] A wait time of 1-3 hours is often sufficient for the reaction to complete and the light emission to decay to background levels.[1][9]

  • Temperature Control: Gently warming the sample to about 40°C can accelerate the decay of the chemiluminescent reaction. Conversely, cooling will slow the reaction but may not eliminate it, potentially giving a false sense of security.[10]

Q5: Can I solve the problem by choosing a different LSC cocktail?

Yes, cocktail selection is a critical preventative measure.

  • Use Chemiluminescence-Resistant Cocktails: Modern cocktails are formulated to resist chemiluminescence. Products like the Ultima Gold™ family and Hionic-Fluor™ are specifically designed to inhibit or quickly quench these reactions.[6][8] Some cocktails achieve this by including free-radical scavengers or by being purged of peroxides during manufacturing.[1]

  • Ensure Sample-Cocktail Homogeneity: The goal is always a clear, single-phase mixture.[6] A cloudy or separated sample indicates poor mixing, which can lead to inconsistent results and other issues besides chemiluminescence. Always test the compatibility of a new sample type with your chosen cocktail, preferably in a glass vial to observe stability.[1]

Cocktail Family Primary Solvent Chemiluminescence Resistance Recommended Use Cases
Ultima Gold™ Di-isopropylnaphthalene (DIN)HighAqueous samples, alkaline digests, general purpose ¹⁴C counting.[6][11]
Hionic-Fluor™ Aromatic HydrocarbonVery HighSpecifically designed for samples in strong alkaline solubilizers like Soluene-350.[6][8]
Classical (Toluene/Xylene) Toluene, XyleneLow to ModerateNon-aqueous organic samples; less suitable for basic or complex biological samples.[12]

Table 1: Comparison of common LSC cocktail families and their suitability for mitigating chemiluminescence.

Q6: Can I use the LSC instrument's settings to correct for chemiluminescence?

While proper sample preparation is paramount, some instrument settings can help.

  • Adjust the Counting Window (Energy Region): Since most chemiluminescence occurs at very low energies, you can adjust the lower level discriminator (LLD) of your ¹⁴C counting window to exclude these spurious counts.[1] For ¹⁴C, which has a maximum energy of 156 keV, setting the LLD to 4-5 keV can effectively "mask" the chemiluminescence without significant loss of true counts.[1]

  • Use Luminescence Correction Features: Many modern counters have built-in chemiluminescence detection and correction algorithms. These systems use methods like delayed coincidence counting to identify and subtract single-photon events characteristic of luminescence.[13] Consult your instrument's manual to enable and optimize this feature.

G cluster_vial Sample Vial cluster_process Energy Conversion cluster_lsc LSC Detector sample ¹⁴C Sample + Cocktail pmt Photomultiplier Tube (PMT) sample->pmt Emitted Photons beta_decay Beta Decay (Signal) beta_decay->sample chem_reaction Chemical Reaction (Noise) chem_reaction->sample logic Coincidence & Logic Circuits pmt->logic output Final CPM Count logic->output

Caption: Diagram showing how both signal and noise photons contribute to the final LSC count.

Section 4: FAQs

Q: How long does chemiluminescence typically last? A: The decay is exponential. While many reactions subside significantly within 1-3 hours, some can persist for a day or more, albeit at a much lower level.[9][14]

Q: I use hydrogen peroxide to bleach my colored samples. How do I handle the resulting chemiluminescence? A: After bleaching with hydrogen peroxide, it is crucial to allow the reaction to go to completion.[7] Gently warming the sample (e.g., 50-60°C for 30 minutes) after the peroxide treatment can help drive off excess reactants before cooling and adding the cocktail.[7][9] Always follow this with a dark adaptation period.

Q: Does the type of vial (glass vs. plastic) affect chemiluminescence? A: The vial material itself does not typically cause chemiluminescence. However, plastic vials can be susceptible to electrostatic discharges, which also create spurious counts (a phenomenon known as "static"). Using antistatic plastic vials or wiping vials with an antistatic wipe can mitigate this. Glass vials are preferred for testing new sample/cocktail mixtures for stability.[1][12]

Q: My blank is clean, but my sample CPM is still decreasing over time. What could be the cause? A: This still points to chemiluminescence originating from your specific sample material reacting with the cocktail. The blank, containing only the matrix solvent or buffer, would not show the effect. Follow the mitigation strategies (neutralization, decay, etc.) for your active sample.

References

  • LIQUID SCINTILLATION ANALYSIS. (n.d.). Retrieved from [Link]

  • LSC Counting - "Do's and Don'ts". (n.d.). Triskem International. Retrieved from [Link]

  • Selecting Scintillation Vials and Cocktails for Optimal Counting Efficiency. (2025, October 29). LabX. Retrieved from [Link]

  • LIQUID SCINTILLATION COUNTING. (n.d.). UW-Milwaukee. Retrieved from [Link]

  • Common Experimental Challenges And Solutions in Liquid Scintillation Counting. (2026, January 29). News. Retrieved from [Link]

  • Liquid scintillation counting at the limit of detection in biogeosciences. (2023, July 7). PMC. Retrieved from [Link]

  • Appendix II LIQUID SCINTILLATION COUNTING (LSC). (n.d.). Retrieved from [Link]

  • Liquid Scintillation counting of H-3 and C-14. (n.d.). The RETS-REMP Workshop. Retrieved from [Link]

  • Liquid Scintillation Counting. (n.d.). Retrieved from [Link]

  • IAEA virtual training on measurement techniques for natural and artificial radionuclides and radiochemical methods for their determination in marine environment. (2021, October 21). FULIR. Retrieved from [Link]

  • Maintaining Scintillation Counters: Quench Correction and Efficiency. (2025, October 29). LabX. Retrieved from [Link]

  • experiment 5. scintillation counting and quench correction. (n.d.). Retrieved from [Link]

  • Sample preparation. (n.d.). 14C Analysis - LARA - Universität Bern. Retrieved from [Link]

  • Liquid Scintillation Counter Characterisation, Optimisation and Benzene Purity Correction. (2025, August 6). Retrieved from [Link]

  • Comparison of Methods to Improve Background in LSC. (2018, October 19). AIRP. Retrieved from [Link]

  • Identification of background limitations to ultra-sensitive LSC counting through ICP-MS assay of LSC cocktails. (n.d.). OSTI. Retrieved from [Link]

  • Characteristic 14 C spectra obtained in LSC. a) LSC-A preparation... (n.d.). ResearchGate. Retrieved from [Link]

  • 31 - Liquid Scintillation Counting. (2011, June 21). Retrieved from [Link]

Sources

Technical Support Center: Managing the Instability of Benzoic Acid-ring-UL-14C in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzoic acid-ring-UL-14C. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of this radiolabeled compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and the reliability of your data.

Understanding the Challenge: Why is this compound Unstable?

The primary cause of degradation for this compound, like many radiolabeled compounds, is autoradiolysis . The β-particles emitted during the radioactive decay of ¹⁴C possess sufficient energy to break chemical bonds within the benzoic acid molecule and surrounding solvent molecules. This process generates highly reactive free radicals, which can then initiate a chain reaction of chemical degradation, leading to a decrease in radiochemical purity over time.[1][2]

Several factors can influence the rate of autoradiolysis and overall stability:

  • Specific Activity: Higher specific activity (mCi/mmol) means a greater number of radioactive atoms per molecule, leading to a higher concentration of emitted radiation and a faster rate of degradation.[1]

  • Concentration: Higher concentrations of the radiolabeled compound in solution can increase intermolecular interactions and the likelihood of degradation.[1]

  • Storage Temperature: In general, lower temperatures decrease the rate of chemical reactions, including those initiated by radiolysis.[1]

  • Solvent: The choice of solvent can significantly impact stability. Some solvents are more prone to forming reactive radicals upon irradiation.

  • pH: The pH of the solution determines whether benzoic acid exists in its protonated form (C₆H₅COOH) or as the benzoate salt (C₆H₅COO⁻). This can affect its solubility and susceptibility to certain degradation pathways.[1][3][4][5][6]

  • Presence of Oxygen and Other Radicals: Dissolved oxygen can act as a radical scavenger but can also participate in oxidative degradation pathways. The presence of other radical species can accelerate decomposition.[1]

  • Light Exposure: UV light can provide the energy to initiate or accelerate degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: The primary degradation products result from the interaction of the benzoic acid molecule with hydroxyl radicals (•OH) generated during the radiolysis of aqueous solutions. The main identified impurities are:

  • Hydroxybenzoic acids: ortho-, meta-, and para-hydroxybenzoic acid are formed by the addition of a hydroxyl group to the benzene ring.[7][8]

  • Carbon Dioxide (¹⁴CO₂): Decarboxylation of the carboxylic acid group can lead to the formation of radiolabeled carbon dioxide.[7][9]

  • Benzene: While less common under typical storage conditions, decarboxylation can ultimately lead to the formation of benzene.[9][10]

Q2: How often should I check the radiochemical purity of my this compound stock solution?

A2: The frequency of purity checks depends on the specific activity of your compound, the storage conditions, and the sensitivity of your application. For high specific activity compounds, it is advisable to check the purity before each use, or at a minimum, every 1-2 months. For lower specific activity materials stored under optimal conditions, a check every 3-6 months may be sufficient. Regular monitoring is essential to ensure the continued efficacy and accuracy of your studies.[1][11]

Q3: My solution of this compound has turned a faint yellow color. What does this indicate?

A3: A yellow discoloration can be an indicator of degradation. The formation of various aromatic byproducts and polymeric materials resulting from free radical reactions can sometimes lead to colored impurities. If you observe a color change, it is crucial to re-analyze the radiochemical purity of the solution immediately using a reliable method like radio-HPLC or radio-TLC.

Q4: Can I use a standard, non-radiolabeled benzoic acid for initial experimental setup and method development?

A4: Absolutely. It is highly recommended to use a non-radiolabeled ("cold") standard of benzoic acid to develop and optimize your analytical methods (e.g., HPLC, TLC), extraction procedures, and other experimental parameters.[12] This will save valuable radiolabeled material and minimize radioactive waste. Once the method is established, you can then switch to the radiolabeled compound.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Purity upon Receipt or after Short-Term Storage - Inherent instability at high specific activity.- Sub-optimal shipping or storage conditions (e.g., temperature fluctuations).- Presence of impurities from synthesis.- Immediately verify the purity using radio-HPLC or radio-TLC.- If purity is below your experimental threshold (typically >95%), repurify the compound.- Contact the supplier to report the issue.
Unexpected Peaks in Radio-HPLC or Radio-TLC Chromatogram - Formation of degradation products (e.g., hydroxybenzoic acids).- Contamination of the analytical system.- Interaction of the compound with the mobile phase or stationary phase.- Compare the retention times of the unknown peaks with known standards of potential degradation products if available.- Run a blank injection to check for system contamination.- Adjust the mobile phase pH to ensure the benzoic acid is in a single ionic form (fully protonated or deprotonated) to obtain sharp, single peaks.[12]
Poor Peak Shape (Tailing or Broadening) in HPLC - Sub-optimal mobile phase pH, leading to mixed ionic states.- Column overload.- Interaction with active sites on the column.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of benzoic acid (~4.2) to ensure it is fully protonated. An acidic mobile phase is generally recommended.[12]- Reduce the injection volume or concentration.- Use a column with end-capping or a different stationary phase.
Rapid Degradation of Working Solutions - Use of an inappropriate solvent.- Exposure to light or elevated temperatures.- Presence of oxidizing agents or metal ions in the buffer.- Prepare fresh working solutions before each experiment.- Store working solutions at low temperatures (2-8°C or -20°C) and protect from light.- Consider adding a radical scavenger, such as ethanol (1-2%) or ascorbic acid, to the solution to inhibit autoradiolysis.[1]- Use high-purity water and reagents for buffer preparation.

Experimental Protocols & Workflows

Protocol 1: Assessment of Radiochemical Purity by Radio-HPLC

This protocol provides a general method for determining the radiochemical purity of this compound. Method optimization may be required depending on the available equipment and specific degradation products of interest.

1. Reagents and Materials:

  • This compound sample

  • Benzoic acid, non-radiolabeled standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (filtered through a 0.45 µm membrane)

  • 0.45 µm syringe filters (PTFE or Nylon)

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Radiodetector: In-line flow scintillation detector or fraction collector for subsequent liquid scintillation counting.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The acidic pH ensures benzoic acid is in its protonated form for better retention and peak shape.[12][13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • UV Detection: 230 nm or 254 nm.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. Degas the solution using sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of non-radiolabeled benzoic acid in methanol (~1 mg/mL). Prepare a working standard by diluting the stock solution with the mobile phase to a concentration of ~10 µg/mL.

  • Sample Preparation: Dilute a small aliquot of the this compound solution with the mobile phase to an appropriate concentration for detection by both the UV and radiodetector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the non-radiolabeled standard to determine the retention time of benzoic acid.

    • Inject the radiolabeled sample.

  • Data Analysis:

    • Integrate the peaks in the radiochromatogram.

    • Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the benzoic acid peak. Radiochemical Purity (%) = (Area of Benzoic Acid Peak / Total Area of all Radioactive Peaks) x 100

Workflow for Purity Assessment and Decision Making

G cluster_0 Purity Assessment cluster_1 Decision Making A Receive or prepare This compound solution B Perform Radio-HPLC or Radio-TLC (Protocol 1) A->B C Calculate Radiochemical Purity (RCP) B->C D Is RCP > 95%? C->D E Proceed with Experiment D->E Yes F Repurify the compound (Protocol 2) D->F No G Re-analyze purity after purification F->G G->D

Caption: Workflow for assessing the purity of this compound and subsequent actions.

Protocol 2: Repurification by Recrystallization

This protocol is for the small-scale repurification of this compound to remove radiochemical impurities. This should be performed in a laboratory equipped for handling radioactive materials.

1. Principle: Benzoic acid has low solubility in cold water but is significantly more soluble in hot water.[14] This temperature-dependent solubility allows for its separation from many impurities that may have different solubility characteristics.

2. Reagents and Materials:

  • Degraded this compound sample

  • Deionized water

  • Small Erlenmeyer flask (e.g., 10-25 mL)

  • Hot plate

  • Pasteur pipettes

  • Ice bath

  • Small Buchner funnel and filter flask

  • Filter paper

3. Procedure:

  • Transfer the this compound sample to the Erlenmeyer flask. If it is in solution, carefully evaporate the solvent under a gentle stream of nitrogen.

  • Add a minimal amount of cold deionized water to the flask (just enough to create a slurry).

  • Gently heat the flask on a hot plate and add hot deionized water dropwise until all the benzoic acid just dissolves. Avoid adding excess water.[14][15]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[14]

  • Once the solution has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Dry the crystals thoroughly under vacuum.

  • Redissolve a small amount of the purified product in a suitable solvent and re-analyze its radiochemical purity using Protocol 1.

Diagram of Autoradiolysis and Mitigation

G cluster_0 Autoradiolysis Process cluster_1 Mitigation Strategies A This compound B β-particle emission (¹⁴C decay) A->B E Degradation Products (Hydroxybenzoic acids, ¹⁴CO₂) A->E degrades to C Solvent molecules (e.g., H₂O) B->C interacts with D Free radicals (e.g., •OH) C->D generates D->A attacks F Add Radical Scavenger (e.g., Ethanol) F->D neutralizes G Store at low temperature (-20°C or lower) H Dilute sample (lower concentration) I Protect from light

Sources

Validation & Comparative

Technical Guide: Inter-Laboratory Comparison of Benzoic Acid-Ring-UL-14C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a standardized framework for the inter-laboratory comparison (ILC) of Benzoic Acid-Ring-UL-14C (Uniformly Labeled). This radiochemical standard is the industry benchmark for validating oxidation efficiency and instrument calibration in both Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).

The "Ring-UL" designation is critical: unlike carboxyl-labeled variants which may undergo premature decarboxylation, the radioactive carbons in the benzene ring offer superior chemical stability, making this the definitive standard for assessing combustion recovery rates across different facilities.

Material Specifications & Stability

Before initiating an inter-laboratory comparison, the reference material must be characterized to ensure homogeneity.

  • Compound: this compound (

    
    )
    
  • Specific Activity: Typically adjusted to ~50–100 dpm/mg for LSC sensitivity or diluted significantly for AMS.

  • Physical State: Crystalline solid, non-volatile at room temperature.

  • Stability Profile: The aromatic ring labeling prevents isotopic fractionation during standard handling, a common failure point with volatile solvents or carboxyl-labeled acids.

Comparative Methodologies: LSC vs. AMS[1][2][3][4][5]

The choice of detection method dictates the sample preparation pathway. While LSC is the workhorse for metabolic profiling (ADME), AMS provides ultrasensitive quantification for microdosing studies.[1]

Performance Comparison Matrix
FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Detection Principle Photon emission from excited fluorophoresDirect ion counting of

vs

Sample Mass Req. High (mg to g range)Ultra-low (<1 mg carbon)
Limit of Detection ~10-20 DPM (Background dependent)~0.001 DPM (Attomole range)
Throughput High (Automated batch counting)Low (Complex graphitization req.)
Primary Error Source Chemical/Color QuenchingGraphitization Contamination

Experimental Protocols

To ensure data integrity (E-E-A-T), participating laboratories must adhere to a Self-Validating Oxidation Protocol . The recovery of


 is the primary metric of success.
Workflow Visualization

The following diagram illustrates the divergent workflows for LSC and AMS processing of the Benzoic Acid standard.

G Sample Benzoic Acid (Ring-UL-14C) Oxidizer Sample Oxidation (900°C + O2) Sample->Oxidizer Combustion Gas 14CO2 Gas Oxidizer->Gas Trap Amine Trap (Carbo-Sorb) Gas->Trap LSC Route Cryo Cryogenic Trapping Gas->Cryo AMS Route Cocktail Scintillator (Permafluor) Trap->Cocktail LSC_Det LSC Counter (CPM Measurement) Cocktail->LSC_Det Graphite Graphitization (Fe Catalyst) Cryo->Graphite AMS_Det AMS Detector (Isotope Ratio) Graphite->AMS_Det

Figure 1: Divergent processing pathways for Benzoic Acid-14C analysis. Note the critical commonality of the oxidation step.

Protocol A: LSC Analysis (Combustion & Trapping)

Objective: Determine Total Radioactive Residue (TRR) via biological oxidizer.

  • Weighing: Weigh 10–20 mg of Benzoic Acid-14C into a combustion boat/cone. Critical: Add ~100 µL of combustion aid (Combustiad) to ensure ignition control.

  • Oxidation: Process in a sample oxidizer (e.g., PerkinElmer Model 307).

    • Mechanism:[2][3][4] Sample burns at >900°C in an

      
       stream.
      
    • Separation:

      
       is separated from tritiated water (
      
      
      
      ).
  • Trapping: The

    
     is trapped in a specific amine-based absorber (e.g., Carbo-Sorb® E) and automatically mixed with a scintillator (e.g., Permafluor® E+).
    
  • Counting: Count samples for 10 minutes or until 2-sigma error is <2%.

  • Quench Correction: Use the tSIE (Transformed Spectral Index of the External Standard) parameter.

    • Self-Validation: If tSIE deviates >10% from the calibration curve, the trapping efficiency is suspect (phase separation).

Protocol B: AMS Analysis (Graphitization)

Objective: Determine isotope ratio (


) for trace analysis.
  • Aliquot: Due to high specific activity, the Benzoic Acid standard must often be diluted with "dead" (petroleum-derived) benzoic acid to bring activity within the dynamic range of the AMS (Modern

    
     100 pMC).
    
  • Combustion: Sealed tube combustion with CuO at 900°C.

  • Graphitization: Reduce the resulting

    
     to elemental carbon (graphite) using hydrogen gas and an iron catalyst at 500–600°C.
    
  • Measurement: Press graphite into cathodes and measure isotope ratios.

Inter-Laboratory Data Analysis

Participating laboratories are evaluated based on their deviation from the Consensus Mean using robust statistics (ISO 13528 standards).

Statistical Evaluation (Z-Score)

To objectively compare performance, calculate the Z-score for each laboratory (


):


Where:

  • 
    : Result of laboratory 
    
    
    
    (Specific Activity in DPM/mg).
  • 
    : Assigned value (Robust mean of all participants).
    
  • 
    : Standard deviation for proficiency assessment.[3]
    
Interpretation Criteria
  • 
     : Satisfactory . The lab's oxidation and counting procedures are under control.
    
  • 
     : Questionable . Check oxidizer seals, trapping efficiency, or background subtraction.
    
  • 
     : Unsatisfactory .[5] Major systemic failure. Common causes include:
    
    • Memory Effect: Contamination from a previous high-activity sample in the oxidizer.

    • Quench Curve Bias: Incorrect extrapolation of the quench curve for the specific cocktail mixture.

Troubleshooting & Optimization

The "Memory Effect" in Oxidizers

This compound is "sticky" in terms of radioactivity. If a lab reports consistently high Z-scores (positive bias), they likely have carryover.

  • Solution: Run "blank" cellulose samples between active benzoic acid samples until background returns to baseline (<30 CPM).

Chemiluminescence

Freshly mixed Carbo-Sorb and Permafluor can generate non-radioactive photons (chemiluminescence), causing false positives.

  • Validation: Enable the "Luminescence Correction" on the LSC counter or store samples in the dark for 4 hours prior to counting to allow decay of single-photon events.

References

  • International Organization for Standardization (ISO). (2022).[5] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]

  • National Institute of Standards and Technology (NIST). (1983). Standard Reference Material 4990C - Oxalic Acid (Radiocarbon Standard). [Link][6][7]

  • Garner, R. C., et al. (2000). A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Povinec, P. P., et al. (2020). Radiocarbon analysis of liquid fuels by LSC and AMS. Applied Radiation and Isotopes. [Link]

Sources

The Isotopic Advantage: 14C vs. 13C for Long-Term ADME & Retention Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 14C Labeling Over 13C for Long-Term Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug development, the choice between radioisotopes (


) and stable isotopes (

) is often dictated by the study's duration and the required limit of detection (LOD). While

coupled with LC-MS/MS offers a safety advantage and structural specificity, it fails to compete with

in long-term retention studies and mass balance confirmation.

This guide details the technical superiority of


—specifically when coupled with Accelerator Mass Spectrometry (AMS)—for tracking total drug-related material (TDRM) over extended periods (weeks to months), where analyte dilution and matrix interference render stable isotope methods ineffective.
Part 1: The Fundamental Physics of Sensitivity

To understand why


 is superior for long-term studies, we must analyze the signal-to-noise ratio inherent in the detection methods.
1. The Background Problem
  • 
     (Stable Isotope):  Carbon-13 has a natural abundance of ~1.1%  in all biological tissues. In a long-term study, as the drug concentration decreases, the signal from the labeled drug eventually becomes indistinguishable from the natural 
    
    
    
    background of the biological matrix (plasma, tissue, excreta).
  • 
     (Radioisotope):  The natural abundance of 
    
    
    
    in modern biological samples is negligible (approx.
    
    
    ). This provides a "zero background" baseline. Any signal detected above cosmic background is definitively drug-derived.
2. Detection Mechanisms
  • LC-MS/MS (

    
    ):  Relies on ionization efficiency. If a metabolite does not ionize well or if its mass shift is unexpected, it becomes invisible.
    
  • AMS (

    
    ):  Counts atoms directly.[1][2] It does not require ionization or structural knowledge. It detects the carbon backbone itself.
    

Figure 1: Sensitivity & Workflow Comparison The following diagram illustrates the divergence in workflow and sensitivity between the two methods.

G Start Study Initiation: Long-Term Retention C13_Label 13C Labeling Start->C13_Label C14_Label 14C Labeling Start->C14_Label Sample_Prep_MS Extraction & Ionization C13_Label->Sample_Prep_MS Detection_MS LC-MS/MS Detection Sample_Prep_MS->Detection_MS Limit_MS LOD: Picogram/mL (Background Limited) Detection_MS->Limit_MS Sample_Prep_AMS Graphitization (AMS) or Solubilization (LSC) C14_Label->Sample_Prep_AMS Detection_AMS Accelerator Mass Spectrometry (Atom Counting) Sample_Prep_AMS->Detection_AMS Limit_AMS LOD: Attomole/mL (No Background) Detection_AMS->Limit_AMS Limit_AMS->Limit_MS ~1000x More Sensitive

Caption: Comparison of detection limits.


-AMS bypasses ionization issues, offering attomolar sensitivity.
Part 2: Quantitative Comparison

The following table synthesizes experimental performance metrics for long-term tissue distribution studies.

Feature

(AMS/LSC)

(LC-MS/MS)
Impact on Long-Term Studies
Natural Background ~0 (Zero Noise)~1.1% (High Noise)

fails when drug levels drop below background variance.
Limit of Detection Attomole (

mol)
Picomole (

mol)

can track residual binding for months.
Universal Detection Yes. Detects all drug-related material (parent + metabolites).No. Only detects specific ions; risks missing unknown metabolites.Essential for Mass Balance (FDA MIST).
Quantification Absolute (DPM/g or Modern Carbon Fraction).Relative (Requires standards for every metabolite).

quantifies unknowns without synthetic standards.
Imaging QWBA (High Resolution).MALDI-MSI (Lower sensitivity/quantitation).QWBA is the industry standard for tissue distribution.
Part 3: Experimental Protocols
Protocol A: Mass Balance & Excretion (The "Total Capture" Method)

Objective: Determine the ultimate fate of the drug over 30+ days. Why


? To close the mass balance equation (

).
  • Dosing: Administer

    
    -labeled compound (typically 50-100 
    
    
    
    Ci/kg for rodents) mixed with non-labeled carrier.
    • Validation: Verify specific activity (DPM/

      
      g) via LSC before dosing.
      
  • Sample Collection: Collect urine, feces, and cage wash daily.

  • Sample Preparation (Oxidation):

    • Homogenize solid samples (feces/carcass).

    • Combust samples in a Biological Oxidizer (e.g., PerkinElmer) to convert all carbon to

      
      .
      
    • Trap: Capture

      
       in Carbo-Sorb®/Permafluor® cocktail.
      
  • Detection:

    • Routine: Liquid Scintillation Counting (LSC).

    • Long-Term Tail (Day 20+): If LSC counts fall below 2x background, convert samples to graphite and analyze via AMS .

  • Data Analysis: Plot cumulative % dose excreted vs. time. The "missing" percentage represents tissue retention.

Protocol B: Quantitative Whole Body Autoradiography (QWBA)

Objective: Visualize specific tissue retention (e.g., melanin binding in eyes or covalent binding in liver) weeks after dosing. Why


?

cannot produce autoradiograms.
  • Sacrifice: At predetermined timepoints (e.g., 1, 7, 21, 56 days).

  • Embedding: Embed carcass in Carboxymethylcellulose (CMC) block; freeze in hexane/dry ice bath (prevents crystal formation).

  • Sectioning: Cryosection at 30-50

    
    m thickness using a cryomacrotome.
    
    • Validation: Apply

      
      -blood standards (known activity) alongside the carcass section.
      
  • Exposure: Place sections against a Phosphor Imaging Plate (IP) for 4-14 days (shielded from light/radiation).

  • Scanning: Scan IP using a bio-imaging analyzer.

  • Quantification: Convert Photostimulated Luminescence (PSL) units to nCi/g using the internal blood standards.

Part 4: The Decision Logic (When to use which?)

Use this logic flow to determine the correct isotope for your pipeline.

DecisionTree Start Study Goal Duration Duration > 14 Days? Start->Duration MetID Goal: Structure ID only? Duration->MetID No (Short Term) Quant Goal: Total Mass Balance? Duration->Quant Yes (Long Term) MetID->Quant No Result_13C Use 13C (LC-MS) MetID->Result_13C Yes Quant->Result_13C No (Specific Analyte) Result_14C Use 14C (LSC/AMS) Quant->Result_14C Yes (High Sensitivity)

Caption: Decision matrix for isotope selection. Long-term mass balance favors 14C.

Part 5: Regulatory & Scientific Context[3][4][5]
The "Disproportionate Metabolite" Risk

According to FDA MIST (Metabolites in Safety Testing) guidance, metabolites present in humans at levels disproportionately higher than in animal species must be characterized.[3][4][5]

  • The

    
     Advantage:  In a human AME (Absorption, Metabolism, Excretion) study, 
    
    
    
    allows you to quantify total circulating radioactivity. If the parent drug accounts for 20% of the AUC, you immediately know that 80% is comprised of metabolites.
  • The

    
     Risk:  You might measure the parent drug and two known metabolites, accounting for 40% of the material. The remaining 60% is "dark matter"—unknown metabolites that 
    
    
    
    -MS missed because you didn't have an MRM transition set up for them.
Covalent Binding

Drugs that form reactive intermediates can bind covalently to tissue proteins (toxicity risk). These adducts often persist for months.

  • Experiment: Dosing with

    
    -drug 
    
    
    
    Tissue extraction
    
    
    Protein precipitation
    
    
    Extensive washing.
  • Result: Any remaining radioactivity in the pellet indicates covalent binding. This is nearly impossible to quantify accurately with

    
     due to background noise in the protein matrix.
    
References
  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[3][5][6] [Link]

  • Lappin, G., & Garner, R. C. (2003). Big physics, small doses: the use of AMS and PET in human microdosing of development drugs. Nature Reviews Drug Discovery. [Link]

  • Solon, E. G. (2015). Autoradiography: High-Resolution Imaging of Pharmaceutical Distribution. Methods in Molecular Biology. [Link]

  • Vogel, J. S., et al. (1995). Accelerator mass spectrometry in biomedical research. Nuclear Instruments and Methods in Physics Research Section B. [Link]

  • Obach, R. S., et al. (2008). The utility of radioactive labeling in drug metabolism and pharmacokinetics. Chemical Research in Toxicology. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzoic acid-ring-UL-14C

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work with radiolabeled compounds like Benzoic acid-ring-UL-14C is fundamental to understanding pharmacokinetics and metabolism.[1] However, the very properties that make Carbon-14 an invaluable tracer also necessitate rigorous and compliant disposal procedures. The generation of radioactive waste is an unavoidable consequence of this essential research, and its management is a critical responsibility.[1]

This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound. It is structured to move from foundational principles to actionable protocols, ensuring that your laboratory practices are safe, compliant, and scientifically sound.

Section 1: Foundational Principles of C-14 Waste Management

Handling waste containing this compound requires acknowledging its dual-hazard nature: the chemical properties of benzoic acid and the radiological properties of Carbon-14.

  • Chemical Hazard : Benzoic acid is a combustible solid that can cause skin and serious eye irritation.[2][3][4][5] As such, it must be handled in accordance with your institution's chemical hygiene plan, and its presence in waste may classify it as chemically hazardous.

  • Radiological Hazard : Carbon-14 is a low-energy beta emitter with a very long half-life of approximately 5,730 years.[6][7][8][9] This long half-life is the single most important factor in its disposal, rendering certain common disposal methods entirely unsuitable.

Three core principles must govern your approach:

  • The Impracticality of Decay-in-Storage (DIS) : The DIS methodology, common for short-lived isotopes, involves storing waste until its radioactivity is indistinguishable from background levels.[10] Regulatory bodies like the U.S. Nuclear Regulatory Commission (NRC) generally permit DIS only for radionuclides with half-lives of 120 days or less.[11] Due to C-14's 5,730-year half-life, it will not decay to background levels in any practical timeframe. Therefore, Decay-in-Storage is never a compliant disposal option for Carbon-14.

  • The Primacy of Waste Segregation : The most critical, cost-effective, and compliant action a researcher can take is the meticulous segregation of waste at the point of generation. Commingling radioactive waste with non-radioactive trash, or worse, with other hazardous chemicals, creates complex and expensive waste streams. So-called "mixed waste," which is both radioactive and chemically hazardous under Resource Conservation and Recovery Act (RCRA) regulations, is exceptionally difficult and costly to dispose of.[12][13]

  • Adherence to the ALARA Principle : All handling and disposal procedures must adhere to the principle of keeping radiation exposure "As Low As Reasonably Achievable" (ALARA). While the external radiation risk from C-14's weak beta particles is minimal (they cannot penetrate the dead layer of skin), the primary concern is internal exposure through ingestion, inhalation, or absorption.[7][11] Proper containment and handling are paramount.

Section 2: Waste Characterization and Segregation Workflow

Before any waste is placed in a container, it must be characterized. This decision-making process dictates its entire lifecycle. The primary goal is to correctly categorize the waste to ensure it enters the proper disposal stream.

G start Waste Generated (e.g., gloves, vials, solutions) is_solid Is the waste form... Solid, Liquid, or Sharps? start->is_solid is_chem_haz Is it co-mingled with RCRA Hazardous Chemicals (e.g., Ignitable, Corrosive, Reactive, Toxic)? is_solid->is_chem_haz Solid or Liquid is_lsv Is it a Liquid Scintillation Vial (LSV)? is_solid->is_lsv LSV solid_path Dry Solid LLRW (See Protocol A) is_chem_haz->solid_path No (Solid) liquid_path Aqueous/Organic Liquid LLRW (See Protocol B) is_chem_haz->liquid_path No (Liquid) lsv_path LSV Waste Stream (See Protocol C) is_chem_haz->lsv_path No (LSV) mixed_path !! MIXED WASTE !! (See Protocol D) Contact RSO Immediately! is_chem_haz->mixed_path Yes is_lsv->is_chem_haz G start Batch of C-14 Scintillation Vials check_activity Calculate Activity Concentration: (Activity in Vial) / (Volume of Cocktail) Is result <= 0.05 µCi/mL? start->check_activity deminimis_path YES: 'De Minimis' Waste check_activity->deminimis_path Yes regulated_path NO: 'Regulated' LLRW check_activity->regulated_path No package_deminimis Package in separate, clearly marked 'De Minimis C-14' box or tray. Complete De Minimis Waste Tag. deminimis_path->package_deminimis package_regulated Package in separate, clearly marked 'Regulated C-14' box or tray. Complete LLRW Tag. regulated_path->package_regulated pickup Schedule Pickup with EHS/RSO package_deminimis->pickup package_regulated->pickup

Caption: Disposal workflow for Carbon-14 liquid scintillation vials.

Step-by-Step Methodology:

  • Characterization : For each batch of vials, determine if they are de minimis or regulated. This requires knowing the activity added to each vial and the volume of the cocktail.

  • Segregation : Keep de minimis and regulated vials physically separate at all times.

  • Packaging : Place vials upright in their original trays or other EHS-approved containers. [14][15]Ensure all caps are tightly secured to prevent leakage.

  • Labeling :

    • De Minimis : Label the container clearly as "De Minimis C-14 Vials."

    • Regulated : Label the container as "Regulated C-14 Vials" and maintain a log of the total activity.

  • Pickup : Complete the appropriate waste tag for the container type and schedule a pickup with EHS/RSO.

Scientist's Note: The use of modern, biodegradable scintillation cocktails is strongly encouraged. [16]However, "biodegradable" does not mean it can be drain-disposed. Some older cocktails contained hazardous solvents like toluene, which would classify the vials as mixed waste. Always check the Safety Data Sheet (SDS) for your cocktail. [16][17]

Protocol D: Mixed Waste

This waste contains both a radioactive component (C-14) and a hazardous chemical component as defined by the EPA (e.g., ignitable, corrosive, reactive, or toxic). [12] This is a waste stream of last resort. The guiding principle is prevention. Design experiments to avoid its generation whenever possible.

Immediate Actions:

  • Do Not Place in Standard LLRW Containers : Never mix this waste with other radioactive waste.

  • Contact Your RSO/EHS Immediately : Your institution has specific, stringent, and mandatory procedures for managing mixed waste. They will provide you with the correct container and detailed instructions.

  • Expect High Costs : Be aware that the disposal costs for mixed waste are orders of magnitude higher than for standard LLRW.

Section 4: Quantitative Data and Regulatory Summary

ParameterValue / GuidelineSignificance & Source(s)
Carbon-14 Half-Life 5,730 ± 30 yearsPrecludes disposal by Decay-in-Storage. [7][8][9]
Carbon-14 Radiation Beta (β⁻) emissionLow-energy beta is not an external hazard but requires containment to prevent internal exposure. [7]
Max Beta Energy 0.156 MeVConfirms low penetration capability. [7]
LSV De Minimis Limit ≤ 0.05 µCi/mL (for C-14 and/or H-3)A critical threshold for waste segregation and cost reduction. [14][16][18]
Primary Regulators U.S. NRC & U.S. EPAThe NRC governs radioactive materials, while the EPA sets standards and regulates hazardous waste. [19][20][21]
State-Level Regulation Agreement StatesMany states have agreements with the NRC to regulate radioactive materials themselves; state laws may be more stringent. [20][22]

Section 5: References

  • Radioactive Materials & Waste Regulations. (2024, August 28). U.S. Environmental Protection Agency.

  • Radioactive Waste. (2025, October 14). U.S. Environmental Protection Agency.

  • Radiation Regulations and Laws. (2025, November 13). U.S. Environmental Protection Agency.

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